molecular formula C17H13ClN4O B10836455 Triazolo-pyridine derivative 5

Triazolo-pyridine derivative 5

Cat. No.: B10836455
M. Wt: 324.8 g/mol
InChI Key: MGVXODADYYKJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazolo-pyridine derivative 5 is a high-quality chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. The 1,2,4-triazolo[1,5-a]pyridine scaffold is a recognized pharmacophore in synthetic chemistry, featured in several known drugs and investigational compounds due to its versatile biological profile . This derivative has been investigated for its potential in multiple therapeutic areas. Promising research indicates that specific triazolo[1,5-a]pyridine derivatives act as novel and potent competitive inhibitors of the α-glucosidase enzyme, with one study showing a lead compound (15j) exhibiting an IC₅₀ of 6.60 ± 0.09 µM, making it approximately 98-fold more potent than the standard drug acarbose . This mechanism is a key target for managing type 2 diabetes mellitus by controlling postprandial blood glucose levels . Furthermore, this scaffold has been explored as a retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist . RORγt is a major transcriptional regulator of interleukin-17 (IL-17), and its inhibition is a promising therapeutic strategy for autoimmune diseases such as psoriasis . Other research avenues for triazolopyridine derivatives include their activity as γ-secretase modulators for Alzheimer's disease research and as trypanocidal agents for Chagas disease, demonstrating the broad utility of this chemical class . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-9-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C17H13ClN4O/c1-10-16-20-21-17(11-6-3-4-7-12(11)18)22(16)15-13(19-10)8-5-9-14(15)23-2/h3-9H,1-2H3

InChI Key

MGVXODADYYKJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)OC)N3C1=NN=C3C4=CC=CC=C4Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Triazolo Pyridine Derivative 5

Diverse Synthetic Pathways for the Triazolo-pyridine Derivative 5 Core Structure

The construction of the fused lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridine ring system, the core of this compound, can be achieved through a variety of synthetic strategies. These methods can be broadly categorized into classical approaches, which often rely on condensation and cyclization of pyridine-based precursors, and modern techniques that employ catalysts or alternative energy sources like microwave irradiation to enhance efficiency and yield.

Classical Organic Synthesis Approaches for Triazolo-pyridine Derivatives

Traditional methods for synthesizing the triazolo-pyridine skeleton have long been the foundation of heterocyclic chemistry. These approaches typically involve the construction of the triazole ring onto a pre-existing pyridine (B92270) structure through cyclization and condensation reactions.

A cornerstone of triazolo-pyridine synthesis involves the use of readily available amino-substituted pyridines as starting materials. In these methods, the exocyclic amino group of the pyridine ring acts as a key nucleophile to initiate the formation of the fused triazole ring.

One established pathway begins with substituted 2-aminopyridines, which are first converted into intermediate structures that are primed for cyclization. sci-hub.se For example, 2-aminopyridines can react with dimethylformamide-dimethylacetal (DMF-DMA) and hydroxylamine (B1172632) hydrochloride to produce N'-hydroxy-N-formimidamides. sci-hub.se These intermediates can then be dehydrated using reagents like propylphosphonic anhydride (B1165640) (T3P) to induce an intramolecular cyclization, forming the N-N bond and completing the triazole ring in good to excellent yields. sci-hub.se

Another prominent method is the oxidative cyclization of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org This transformation achieves a direct, metal-free oxidative N-N bond formation, providing a rapid and high-yielding route to the biologically significant lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridine core. organic-chemistry.org Similarly, the cyclization of N-(pyrid-2-yl)formamidoximes, facilitated by mild reagents such as trifluoroacetic anhydride, also furnishes the desired triazolo-pyridine products in good yields. organic-chemistry.orgimist.ma The general scheme for these types of cyclizations is outlined below.

Table 1: Examples of Cyclization Reactions Starting from 2-Aminopyridine Derivatives

Starting Material Precursor Reagent(s) for Cyclization Product Type Reference
N'-hydroxy-N-formimidamides Propylphosphonic anhydride (T3P) lp.edu.uabeilstein-journals.orgnih.govTriazolo[1,5-a]pyridines sci-hub.se
N-(Pyridin-2-yl)benzimidamides Phenyliodine(III) bis(trifluoroacetate) (PIFA) 2-Substituted lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridines organic-chemistry.org
N-(Pyrid-2-yl)formamidoximes Trifluoroacetic anhydride (TFAA) lp.edu.uabeilstein-journals.orgnih.govTriazolo[1,5-a]pyridines organic-chemistry.orgimist.ma

This table is interactive and can be sorted by column headers.

Condensation reactions, where two or more molecules combine with the loss of a small molecule like water or ammonia, are fundamental to forming the triazole ring in this fused system. These reactions can involve either building the triazole ring from acyclic precursors or condensing a pyridine derivative with a reagent that provides the necessary atoms for the triazole ring.

A versatile strategy involves the cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with various carbonyl compounds. lp.edu.ualp.edu.ua For instance, reacting these acetonitrile (B52724) derivatives with β-dicarbonyl compounds like acetylacetone (B45752) or β-keto esters such as ethyl acetoacetate (B1235776) leads to the formation of the lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridine system. lp.edu.ualp.edu.ua These reactions are typically carried out in acidic media or under heating with a catalyst like ammonium (B1175870) acetate.

Another classical approach utilizes 2-hydrazinylpyridines as the key building block. beilstein-journals.org These compounds can be condensed with a variety of one-carbon electrophiles, such as formic acid or orthoesters, to form and fuse the triazole ring onto the pyridine core. beilstein-journals.org The synthesis of lp.edu.uabeilstein-journals.orgnih.govtriazolo[4,3-a]pyridines, an isomer of the [1,5-a] system, heavily relies on these condensation strategies starting from 2-hydrazinylpyridines or their acylated derivatives. beilstein-journals.orgresearchgate.net

Table 2: Overview of Condensation and Cyclocondensation Approaches

Pyridine/Triazole Precursor Condensing Reagent Key Features Resulting Structure Reference
2-(1,2,4-Triazol-5-yl)acetonitriles β-Dicarbonyl compounds (e.g., acetylacetone) Forms pyridine ring onto existing triazole 5,7-Dialkyl- lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridines lp.edu.ua
2-Hydrazinylpyridines Carboxylic acids, orthoesters, etc. Forms triazole ring onto existing pyridine lp.edu.uabeilstein-journals.orgnih.govTriazolo[4,3-a]pyridines beilstein-journals.org
1,6-Diamino-2-oxopyridine dicarbonitriles Carboxylic acid derivatives Builds triazole ring onto functionalized pyridine 5-Oxo- lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridine-8-carbonitriles lp.edu.ua

This table is interactive and can be sorted by column headers.

Modern Catalyst-Mediated Syntheses of Triazolo-pyridine Derivatives

In recent years, synthetic organic chemistry has seen a shift towards methods that offer greater efficiency, milder reaction conditions, and improved environmental profiles. The synthesis of triazolo-pyridines has benefited significantly from these advancements, particularly through the use of microwave irradiation and transition metal catalysis.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products in significantly reduced times compared to conventional heating. scispace.comfrontiersin.org Notably, several protocols have been developed for the synthesis of lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridines that operate under microwave irradiation without the need for a metal catalyst. mdpi.comresearchgate.net

One such eco-friendly method involves a tandem reaction between enaminonitriles and benzohydrazides. mdpi.comresearchgate.net Under microwave conditions, these starting materials undergo a cascade reaction involving transamidation, nucleophilic addition, and subsequent condensation to yield the target triazolo-pyridine derivatives in good to excellent yields within a short reaction time. mdpi.com This approach is notable for being both catalyst-free and additive-free. mdpi.comresearchgate.net

Another effective metal-free microwave protocol utilizes 1-amino-2-imino-pyridine precursors, which can react with a broad range of carboxylic acids or aldehydes. scispace.comrsc.org The microwave irradiation efficiently drives the reaction, enabling the direct construction of the C-N bond required for cyclization in as little as 10-15 minutes. scispace.com These methods avoid the need for column chromatography and represent a direct, environmentally benign pathway to the triazolo-pyridine framework. scispace.com

Table 3: Comparison of Conventional vs. Microwave-Mediated Synthesis

Reaction Precursors Conditions Reaction Time Yield Reference
1-Amino-2-imino-pyridines + Carboxylic Acids Conventional Heating Several hours Moderate scispace.com
1-Amino-2-imino-pyridines + Carboxylic Acids Microwave Irradiation (100-120 °C) 10-15 minutes Excellent (85-95%) scispace.comrsc.org
Enaminonitriles + Benzohydrazides Conventional Heating > 12 hours Low to Moderate mdpi.com

This table is interactive and can be sorted by column headers.

Copper catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, particularly 1,2,3-triazoles via the well-known azide-alkyne cycloaddition ("click chemistry"). researchgate.net This powerful catalytic system has also been successfully applied to the synthesis of fused triazolo-pyridines. Copper catalysts are advantageous due to their low cost, low toxicity, and high efficiency. rsc.org

One prominent copper-catalyzed approach involves the reaction of 2-aminopyridines with nitriles under an air atmosphere. organic-chemistry.org This method facilitates sequential N-C and N-N bond-forming oxidative coupling reactions to construct the triazole ring. organic-chemistry.org Heterogeneous catalysts, such as Cu-Zn/Al-Ti, have also been developed for this transformation, offering the advantage of being reusable. mdpi.comrsc.org

More recently, mechanochemical methods have been developed, such as a copper-acetate-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions. researchgate.net This technique provides an alternative, environmentally friendly route to lp.edu.uabeilstein-journals.orgnih.govtriazolo[1,5-a]pyridines. researchgate.net One-pot tandem reactions, such as a copper-catalyzed azidation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), have also been employed to build complex 2,3-disubstituted pyridines containing a triazole moiety in the side-chain, showcasing the versatility of copper catalysis. researchgate.net

Table 4: Examples of Copper-Catalyzed Syntheses

Starting Materials Copper Catalyst System Reaction Type Key Advantage Reference
2-Aminopyridines + Nitriles Copper catalyst (e.g., CuI) Oxidative Cyclization Readily available starting materials organic-chemistry.org
Azinium-N-imines + Nitriles Copper acetate [3+2] Cycloaddition Mechanochemical, solvent-free researchgate.net
2-Aminopyridines + Terminal Alkynes + Aldehydes Copper catalyst Three-component coupling One-pot synthesis of polysubstituted products rsc.org

This table is interactive and can be sorted by column headers.

Regioselective Synthesis Strategies for this compound

Regioselectivity is a critical consideration in the synthesis of substituted triazolopyridines, ensuring the desired arrangement of functional groups on the heterocyclic core. researchgate.netsci-hub.se

A key regioselective strategy for synthesizing nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine derivatives involves the reaction of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles with various Michael acceptors. researchgate.net This method provides a reliable pathway to novel derivatives, designated here as this compound, among others. The reaction proceeds via a Michael addition followed by cyclization and aromatization. researchgate.netekb.eg

The starting material, 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitrile, can be condensed with different Michael acceptors, such as arylidenemalononitriles or ethyl α-cyanocinnamates, often in the presence of a basic catalyst like piperidine (B6355638). ekb.eg For example, the reaction with arylidenemalononitriles leads to the formation of 2-amino-5-aryl-7-substituted- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine-6,8-dicarbonitriles. ekb.eg The specific structure of the final product is dependent on the Michael acceptor used in the reaction. researchgate.net

Table 1: Examples of Michael Acceptors and Resulting Triazolo-pyridine Derivatives

Starting Acetonitrile Michael Acceptor Resulting Derivative Class
2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitrile Arylidenemalononitrile 2-Amino-5-aryl-7-substituted- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine-6,8-dicarbonitrile
2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitrile Ethyl α-cyanocinnamate 5-Aryl-7-substituted- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridin-8-carbonitrile

This table is generated based on reaction types described in the literature. researchgate.netekb.eg

Functionalization and Derivatization Strategies for this compound

Once the core triazolo-pyridine structure is formed, further modifications are often necessary to explore its chemical space and for applications like structure-activity relationship (SAR) studies.

Introduction of Specific Functional Groups (e.g., Nitrile, Carboxylic Acid)

The nitrile group is a versatile functional handle that can be incorporated into the triazolo-pyridine ring system during the primary synthesis. lp.edu.uaresearchgate.net As seen in the reaction with Michael acceptors, one or more nitrile groups can be readily introduced. ekb.eg The nitrile group itself is a valuable precursor that can be transformed into various other functionalities. nih.govresearchgate.net

One of the most common transformations is the hydrolysis of a nitrile group to a carboxylic acid. vulcanchem.com This conversion is typically achieved under acidic or basic conditions and provides access to derivatives with a carboxylic acid moiety, which can serve as a key interaction point or a handle for further derivatization, such as amide bond formation.

Table 2: Functional Group Interconversion

Initial Functional Group Reagents/Conditions Final Functional Group Reference
Nitrile (-CN) Acid or Base Hydrolysis Carboxylic Acid (-COOH) vulcanchem.com

Systematic Modification of Substituents for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how different substituents on a core scaffold affect its biological activity. For triazolo-pyridine derivatives, systematic modifications are performed to explore these relationships. tandfonline.comnih.gov

Key positions for modification on the nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine scaffold often include the substituents at the 2, 5, and 7-positions. For instance, in the development of certain inhibitors, a phenyl group at the 5-position was found to be favorable. tandfonline.comnih.gov Subsequent research then involves synthesizing a series of analogs with various substitutions on this phenyl ring (e.g., methoxy, methyl, dioxolyl) to probe the effect on activity. tandfonline.com Similarly, the group at the 2-position is often varied, for example by introducing different amines, to optimize interactions with biological targets. tandfonline.comnih.gov These studies help in identifying the key structural features required for the desired biological effect. bohrium.combohrium.com

Solid-Phase Synthesis Applications for Combinatorial Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds, known as combinatorial libraries. nih.govuniroma1.it While the specific application of solid-phase synthesis to "this compound" is not extensively detailed in the provided context, the principles are applicable. Azabenzotriazole (triazolopyridine)-based coupling reagents have been used advantageously in solid-phase peptide synthesis, highlighting the compatibility of the core scaffold with solid-phase techniques. academictree.org

The general approach involves anchoring a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. uniroma1.it This method allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For triazolo-pyridines, a suitable starting material, like an aminopyridine, could be attached to a resin, followed by cyclization and functionalization steps to generate a library of diverse derivatives. uniroma1.it This approach is particularly useful for SAR studies where many analogs are required.

Yield Optimization and Scalability Considerations for this compound Synthesis

For a synthetic method to be practically useful, it must be efficient and scalable. Research into the synthesis of triazolo-pyridines has addressed these aspects through various strategies.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. nih.govscispace.com For example, the cyclization of 1-amino-2-imino-pyridines with carboxylic acids under microwave irradiation can produce triazolo-pyridines in yields of 74-90% within minutes, often without the need for metal catalysts or extensive purification. scispace.com This method demonstrates broad substrate scope and good functional group tolerance. nih.gov

For large-scale production, continuous-flow systems offer significant advantages over traditional batch processing, including improved safety, consistency, and throughput. Patented systems for synthesizing triazolopyridines can reduce reaction times from hours to minutes, achieving high purity and a throughput of over a kilogram per day. Optimizing reaction parameters such as temperature and reaction time is crucial to minimize side reactions and maximize yield. Furthermore, the choice of solvents and reagents is critical, with a trend towards greener chemistry, such as replacing traditional solvents with more recyclable options.

Table 3: Comparison of Synthetic Conditions and Yields

Method Conditions Reaction Time Typical Yield Scalability Notes
Conventional Heating Reflux in solvent (e.g., DMF, Acetic Acid) Hours to Days Moderate to High Standard batch processing
Microwave-Assisted Microwave Irradiation (e.g., 100-140°C) Minutes to Hours Good to Excellent (up to 93%) Rapid optimization, good for library synthesis

This table synthesizes data from multiple sources on triazolopyridine synthesis. scispace.comunipd.it

Process Chemistry Development for Industrial Relevance

The industrial-scale synthesis of triazolo-pyridine derivatives necessitates methodologies that are not only high-yielding but also cost-effective, scalable, and environmentally benign. Research has focused on moving beyond traditional laboratory-scale syntheses to processes with industrial applicability. Key strategies include the use of readily available starting materials, minimizing reaction steps, and employing efficient catalytic systems.

One prominent approach involves the construction of the triazolo-pyridine core from functionalized pyridine precursors. lp.edu.ua For instance, lp.edu.uamdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridines can be prepared in good yields from 2-aminopyridines through the cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride under mild conditions. organic-chemistry.org A particularly relevant strategy for industrial consideration is the use of inexpensive and readily available copper catalysts in sequential N-C and N-N bond-forming oxidative coupling reactions, which can be performed under an atmosphere of air. organic-chemistry.org This avoids the need for more expensive or hazardous reagents.

Recent developments have highlighted catalyst-free and additive-free methods, which are highly desirable for industrial processes due to simplified purification and reduced waste. A notable example is the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. nih.gov This tandem reaction proceeds rapidly and demonstrates a broad substrate scope with good to excellent yields, and its utility has been demonstrated in scale-up reactions. nih.gov Another approach utilizes microwave irradiation for the reaction between 2-hydrazinyl-3-chloropyridine and various carboxylic acids, leading to high yields of 8-chloro- lp.edu.uamdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyridine derivatives after short reaction times. google.com

The following table summarizes various synthetic approaches with features relevant to industrial process development.

Starting MaterialsKey Reagents/ConditionsProduct TypeYieldIndustrial RelevanceReference
2-Aminopyridines, NitrilesCuBr, Air1,2,4-Triazolo[1,5-a]pyridinesGoodUses inexpensive copper catalyst and air as an oxidant. organic-chemistry.orgnih.gov organic-chemistry.orgnih.gov
Enaminonitriles, BenzohydrazidesMicrowave Irradiation (catalyst-free)1,2,4-Triazolo[1,5-a]pyridinesGood to ExcellentEco-friendly, catalyst-free, rapid reaction, and proven scalability. nih.gov nih.gov
2-Hydrazinyl-3-chloropyridine, Carboxylic AcidsMicrowave Irradiation8-Chloro- lp.edu.uamdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyridines91-97%High yields and short reaction times. google.com google.com
N-(pyridin-2-yl)benzimidamidesPhenyliodine(III) diacetate (PIFA)1,2,4-Triazolo[1,5-a]pyridinesHighMetal-free oxidative N-N bond formation, short reaction times. organic-chemistry.org organic-chemistry.org
2,6-Diamino-4-bromopyridine, AldehydesO-mesitylenesulfonylhydroxylamine, then Aldehyde5-Bromo-triazolopyridinesSatisfactoryEfficient multi-step synthesis suitable for combinatorial chemistry and generating diverse analogues. thieme-connect.com thieme-connect.com

Purification and Isolation Techniques for this compound and Its Analogues

The purification and isolation of this compound and its related analogues are critical steps to ensure high purity for subsequent analytical characterization and evaluation. The methods employed are largely dependent on the physical properties of the specific derivative, such as its polarity, solubility, and crystallinity. Commonly utilized techniques include column chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization. thieme-connect.comtandfonline.comgoogle.com

Chromatographic Methods (e.g., HPLC)

Chromatographic techniques are extensively used for both the purification and purity assessment of triazolo-pyridine derivatives.

Column Chromatography: Flash column chromatography over silica (B1680970) gel is a standard method for purifying crude reaction products. The choice of eluent is crucial and is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. mdpi.com For instance, the purification of 5-aryl- lp.edu.uamdpi.comorganic-chemistry.org-triazolo-[1,5-a]-pyridine derivatives has been achieved using preparative reversed-phase column chromatography with a water and acetonitrile gradient (20-95%). thieme-connect.com Similarly, products of Suzuki and Sonogashira coupling reactions are often purified by diluting the reaction mixture with ethyl acetate, washing with brine, and then subjecting the crude product to column chromatography. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is primarily employed to determine the final purity of the synthesized compounds. For a series of triazolopyridine-based dual JAK/HDAC inhibitors, all target compounds were analyzed by HPLC on an Agilent Technologies 1260 Infinity system equipped with a C18 column (Agilent Zorbax SB-C18, 5 µM, 4.6 mm × 150 mm), confirming a purity of over 95% for all tested compounds. tandfonline.comnih.gov While specific preparative HPLC methods for "this compound" are not detailed, the analytical methods confirm the suitability of reversed-phase chromatography for separating these compounds.

TechniqueStationary PhaseMobile Phase/EluentApplicationReference
Flash ChromatographySilica GelHexanes/Ethyl Acetate (9:1)Purification of α,β-unsaturated nitriles and triazolo-pyridines. mdpi.com mdpi.com
Preparative Reversed Phase ChromatographyYMC ODS-A (C18)Water/Acetonitrile Gradient (20-95%)Purification of 5-aryl- lp.edu.uamdpi.comorganic-chemistry.org-triazolo-[1,5-a]-pyridines. thieme-connect.com thieme-connect.com
Analytical HPLCAgilent Zorbax SB-C18Not specifiedPurity determination (>95%). tandfonline.comnih.gov tandfonline.comnih.gov

Recrystallization and Crystallization Optimization

Recrystallization is a powerful and widely used technique for the final purification of solid triazolo-pyridine derivatives, often yielding high-purity crystalline material. google.comgoogle.com The selection of an appropriate solvent or solvent system is optimized to ensure the compound is soluble at an elevated temperature but sparingly soluble at room or lower temperatures.

Various solvents have been successfully used for the recrystallization of triazolo-pyridine analogues. For example, 8-chloro- lp.edu.uamdpi.comorganic-chemistry.org triazole [4,3,a] pyridine derivatives have been effectively purified by recrystallization from absolute ethanol (B145695) to obtain white crystals. google.com In another study, a series of 5-oxo- lp.edu.uamdpi.comtandfonline.comtriazolo[4,5-b]pyridine-6-carbonitrile derivatives were recrystallized from ethanol/dioxane mixtures (e.g., 2:1 or 1:1 ratios), yielding pure yellow crystals. mdpi.com Dimethylformamide (DMF) has also been used to recrystallize certain pyrazolo[4,3-b]pyridine derivatives as buff crystals. mdpi.com The process often involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration.

The table below details specific examples of recrystallization conditions for various triazolo-pyridine analogues.

Compound TypeRecrystallization Solvent(s)Resulting ProductReference
8-Chloro- lp.edu.uamdpi.comorganic-chemistry.orgtriazolo[4,3,a]pyridine derivativesAbsolute EthanolWhite crystals google.comgoogle.com
5-Oxo-2,7-diphenyl-2H- lp.edu.uamdpi.comtandfonline.comtriazolo[4,5-b]pyridine-6-carbonitrile (5a)Ethanol/Dioxane (1:1)Yellow crystals mdpi.com
7-Methyl-5-oxo-2-phenyl-2H- lp.edu.uamdpi.comtandfonline.comtriazolo[4,5-b]pyridine-6-carbonitrile (5b)Ethanol/Dioxane (2:1)Yellow crystals mdpi.com
3-Acetyl-7-methyl-5-oxo-1-phenyl-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile (14)DMFBuff crystals mdpi.com
5-(4-Bromophenyl)- lp.edu.uamdpi.comorganic-chemistry.orgtriazolo[1,5-c]quinazolineDMSOPure sample for analysis mdpi.com

Advanced Structural Elucidation and Conformational Analysis of Triazolo Pyridine Derivative 5

X-ray Crystallography of Triazolo-pyridine Derivative 5 and Co-crystals

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For triazolopyridine systems, it reveals precise information about the fused ring system, substituent orientations, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction analysis provides definitive evidence of the annelation (fusion) type of the heterocyclic rings and the exact molecular geometry. In the case of the bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold, the triazole ring is fused to the pyridine (B92270) ring at the N1 and C8a positions.

Studies on various bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridine derivatives have confirmed this connectivity and provided detailed structural parameters. For example, the analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed a monoclinic crystal system with a P2₁/n space group. mdpi.com The asymmetric unit of this particular structure contains two molecules, which are linked by hydrogen bonds. mdpi.com Another example, 3-(pyridin-4-yl)- bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridine, also crystallizes in a monoclinic system (space group P 2₁/c). mdpi.com The core triazolopyridine ring system in these derivatives is typically planar or near-planar, a feature that facilitates π-π stacking interactions in the solid state.

The precise bond lengths and angles within the fused rings are determined, confirming the aromatic character of the pyridine ring and the electronic distribution within the triazole moiety. The structural data for a representative triazolopyridine derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, is presented below. mdpi.com

Table 1: Selected Crystallographic Data for 1,2,4-triazolo[4,3-a]pyridin-3-amine mdpi.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.5666
b (Å) 12.6649
c (Å) 16.8190
β (°) 99.434
Molecules per unit cell (Z) 8

This interactive table provides key crystallographic parameters determined from single-crystal X-ray diffraction.

The way molecules arrange themselves in a crystal is governed by a network of intermolecular forces. Hydrogen bonds are particularly significant in nitrogen-containing heterocycles. mdpi.commdpi.com In the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the two independent molecules in the asymmetric unit are linked to form a dimer via N–H⋯N hydrogen bonds, creating a distinct R²₂(8) graph set motif. mdpi.com

Table 2: Hydrogen Bond Geometry for 1,2,4-triazolo[4,3-a]pyridin-3-amine (Molecule A) mdpi.com

Donor–H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
N4A–H4AA···N2B 0.93(2) 2.08(2) 3.003(2) 171(2)

This interactive table details the parameters of the hydrogen bonds observed in the crystal structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. google.com.pg Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability.

The investigation of polymorphism in triazolopyridine derivatives has revealed that different solid-state forms can be accessed depending on the crystallization conditions. For example, two polymorphic forms of 3-cyclopropyl-5-(3-methyl- bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole were identified, differing in both their molecular conformation and their crystal packing. researchgate.net One polymorph, crystallized from more volatile solvents, was found to be a higher-energy conformer, while a lower-energy form was obtained through slow crystallization from isoamyl alcohol. researchgate.net A patent for a specific N-[3-tert-butyl-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl]-N'-{2-[(3-{2-[(2-hydroxyethyl)sulfanyl]phenyl} bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridin-6-yl)sulfanyl]benzyl}urea derivative describes two distinct polymorphic forms, designated A and B, where form B was found to be the more stable, lower-energy polymorph with more desirable properties for formulation. google.com.pg These examples highlight the importance of screening for polymorphism in triazolopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful technique for elucidating molecular structures in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary data for structural assignment, revealing the number and type of protons and carbons in the molecule. For triazolopyridine derivatives, the chemical shifts of the protons on the pyridine and triazole rings are characteristic. For example, in a series of synthesized bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridines, the pyridine protons typically appear in the δ 6.8–8.2 ppm range, while signals for substituents are observed in their expected regions. mdpi.commdpi.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure. ipb.ptwikipedia.org

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically on adjacent carbons, helping to map out the connectivity of the proton framework. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments create correlation maps between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). pressbooks.pub This is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. researchgate.net

For instance, in the structural confirmation of phosphonylated bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridines, ¹H NMR showed a characteristic doublet for the methylene (B1212753) unit with a coupling constant to the phosphorus atom (²JНР ≈ 20 Hz). beilstein-journals.org The corresponding carbon appeared as a doublet in the ¹³C NMR spectrum with a large one-bond coupling constant (¹JCP = 143 Hz), confirming the attachment of the phosphoryl group. beilstein-journals.org

Table 3: Representative ¹H and ¹³C NMR Data for a Triazolo-pyridine Derivative mdpi.commdpi.combeilstein-journals.org

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D Correlations
Pyridine-H5 ~8.0-8.2 ~122-125 COSY with H6; HMBC to C7, C8a
Pyridine-H6 ~6.8-7.0 ~107-110 COSY with H5, H7
Pyridine-H7 ~7.6-7.7 ~120-123 COSY with H6, H8
Pyridine-H8 ~7.3-7.4 ~116-118 COSY with H7
Triazole-C3 - ~150-157 HMBC from substituent protons
Bridgehead-C5 - ~143-148 HMBC from H5, H6

This interactive table summarizes typical NMR chemical shift ranges and key 2D NMR correlations used for the structural assignment of the bohrium.comnih.govmdpi.comtriazolo[4,3-a]pyridine core. Exact values vary with substitution.

Furthermore, the Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms. ipb.pt A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment shows cross-peaks between protons that are close in space, even if they are not directly bonded. doi.org This is particularly useful for determining the relative orientation of substituents. For example, a ROESY study of a 3-(2-pyridyl)- bohrium.comnih.govmdpi.comtriazolo[1,5-a]pyridine derivative complexed with a cyclodextrin (B1172386) showed NOE cross-peaks between protons of the guest molecule and the inner protons of the cyclodextrin, confirming the geometry of the inclusion complex in solution. doi.org For triazolopyridine nucleosides, NOE difference spectra and ³J(C,H) coupling constants have been used to establish an anti conformation between the base and the sugar in solution. researchgate.net These methods are essential for understanding the dynamic behavior and preferred solution-state shape of complex triazolopyridine derivatives.

Studies on Dynamics and Tautomerism of the Triazolo-pyridine Core

The triazolo-pyridine core is known to exhibit tautomerism, a phenomenon involving the migration of a proton. The relative stability of different tautomeric forms can be influenced by substituent groups and the solvent environment. For instance, in amino-substituted triazolo[1,5-a]pyridines, the electron-donating nature of the amino group can stabilize certain tautomers through resonance. Studies using variable-temperature ¹H NMR can be employed to track these dynamic processes, including tautomerism and rotational barriers.

The fusion of the triazole and pyridine rings in the triazolo-pyridine system restricts the number of possible tautomeric forms compared to simpler triazole derivatives. The position of substituents, such as a methyl group, on the pyridine ring can influence the preferred tautomeric form. For example, 5- and 7-methyl substitution on a Current time information in San Jose, CA, US.mdpi.comresearchgate.nettriazolo[4,5-b]pyridine system favors the 3H-tautomer, while 6-methyl substitution can result in a mixture of 1H- and 3H-tautomers. researchgate.net The stability of these tautomers is also a subject of quantum-chemical investigations, which help in understanding the factors that determine their relative energies. researchgate.net

Mass Spectrometry Techniques for this compound Fragmentation Analysis

Mass spectrometry is a critical tool for the structural elucidation of triazolo-pyridine derivatives. It provides valuable information on the molecular weight and the fragmentation patterns of these compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. This technique has been successfully applied to various triazolo-pyridine derivatives to deduce their structures. nih.govrsc.orgmdpi.com For example, the structures of newly synthesized Current time information in San Jose, CA, US.mdpi.comtriazolo[4,3-a]pyridines and their benzo derivatives have been confirmed using HRMS, alongside other spectroscopic methods. beilstein-journals.org Similarly, the characterization of novel triazolo[1,5-a]pyridines and triazolo-pyridazine/-pyrimidine derivatives has relied on HRMS data to establish their molecular formulas. mdpi.comnih.gov

Interactive Table: Representative HRMS Data for Triazolo-pyridine Derivatives

Compound ClassCalculated m/z [M+H]⁺Found m/z [M+H]⁺Molecular Formula
2-Aryl-1,2,4-triazolo[1,5-a]pyridines302.1293302.1288C₁₉H₁₆N₃O
2-Aryl-1,2,4-triazolo[1,5-a]pyridines332.1399332.1393C₂₀H₁₈N₃O₂
2-Aryl-1,2,4-triazolo[1,5-a]pyridines344.1763344.1755C₂₂H₂₂N₃O
2-Aryl-1,2,4-triazolo[1,5-a]pyridines348.1170348.1168C₂₀H₁₈N₃OS
Triazolo-pyridazine Derivatives514.1006514.0928C₂₃H₁₅ClF₃N₇O₂
Triazolo-pyrimidine Derivatives419.0926419.0847C₂₀H₁₄N₆O₃S
Triazolo-pyrimidine Derivatives444.1243444.1164C₂₂H₁₇N₇O₂S

Fragmentation Pathways and Mechanistic Interpretations

The fragmentation patterns observed in the mass spectra of triazolo-pyridines provide insights into their structural framework. Isomeric s-triazolo[4,3-a]pyridines and s-triazolo[1,5-a]pyridines exhibit distinct fragmentation patterns that can be used to differentiate them. acs.orgacs.org The stability of the triazolo-pyridine core is a key factor in its fragmentation, with studies showing that the central core can be resistant to metabolic degradation. researchgate.net The mass spectrum of a pyridotriazinone derivative, a related heterocyclic system, showed a molecular ion peak at m/e 294, indicating a stable molecular structure. researchcommons.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of molecules. For triazolo-pyridine derivatives, these techniques confirm the presence of key structural features.

The FTIR and FT-Raman spectra of 1,2,4-triazolo[4,3-a]pyridin-3-amine have been recorded and analyzed using DFT calculations, allowing for the assignment of observed bands to specific normal modes. mdpi.comresearchgate.net Characteristic vibrations of the triazolo-pyridine skeleton are observed in the spectra. For instance, an in-plane bending vibration of the triazolo-pyridine skeleton is calculated at 767 cm⁻¹ for the monomer and observed in the 766-770 cm⁻¹ range in the experimental spectra. mdpi.com

In general, the IR spectra of triazolo-pyridines show characteristic bands for C=N stretching around 1600 cm⁻¹ and aromatic C-H stretching in the 3000-3100 cm⁻¹ region. Raman spectra typically display intense bands for ring deformation modes between 800-1200 cm⁻¹ and C-C stretching vibrations around 1500-1600 cm⁻¹.

Interactive Table: Characteristic Vibrational Frequencies for a Triazolo-pyridine Derivative

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Monomer)Observed IR (cm⁻¹)Observed Raman (cm⁻¹)
ν(N−H⋯N)3126, 3096 (Dimer)3153-
δ(N–H⋯N)1428, 1426 (Dimer)14201423
νas(Φ)1324~13391340
νs(Φ)767766-770766-770

Φ represents the triazolo-pyridine skeleton. mdpi.com

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Aspects of this compound (if stereoisomers exist)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of chiral molecules. If "this compound" possesses stereoisomers, these techniques would be invaluable for their stereochemical elucidation.

The absolute configuration of chiral molecules can often be deduced from their ECD spectra. mdpi.com While empirical rules can sometimes lead to incorrect assignments, computational methods can provide more reliable predictions. mdpi.commertenlab.de For chiral pyridine-3-sulfonamide (B1584339) derivatives, which share a pyridine ring with the triazolo-pyridines, single crystal X-ray diffraction was used to determine the absolute configuration of the enantiomers. mdpi.com This experimental data can then be correlated with chiroptical measurements. The synthesis of enantiomers of a chiral pyridine-3-sulfonamide derivative has been reported, highlighting the importance of stereochemistry in the biological activity of such compounds. mdpi.com Without a defined chiral center in "this compound," a specific discussion on its chiroptical properties remains speculative.

Biological Activity and Mechanistic Insights of Triazolo Pyridine Derivative 5 Pre Clinical Focus

In Vivo Efficacy Studies of Triazolo-pyridine Derivative 5 in Relevant Animal Models (non-human)

In vivo studies are critical for evaluating the therapeutic potential of a new chemical entity in a complex biological system. For the triazolo-pyridine class of compounds, various animal models have been employed to assess their efficacy across different disease areas, particularly in oncology and inflammatory diseases.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for assessing the anticancer activity of investigational drugs. For instance, the triazolo-pyridine derivative TI-12403 has been evaluated in a DLD-1 colorectal cancer xenograft model. mdpi.comnih.govnih.gov In this type of study, the growth of tumors derived from the DLD-1 cell line is monitored over time in animals receiving the test compound versus a control group.

Another example from this chemical class is a series of 4H-triazolo pyridine (B92270) derivatives that were tested in a mouse model of acetaminophen-induced liver injury to evaluate their hepatoprotective effects. nih.gov For autoimmune and inflammatory conditions, compounds like CC-509 have been assessed in rodent models of arthritis, while another derivative, 5a, was evaluated in a mouse model of IL-18/23-induced cytokine expression to study its potential in treating psoriasis. plos.orgnih.govresearchgate.net

The selection of the animal model is intrinsically linked to the hypothesized mechanism of action of the compound. For triazolo-pyridine derivatives with potential as anticancer agents, xenograft models using cell lines with specific genetic mutations (e.g., APC mutations in colorectal cancer) are often chosen to test the compound's efficacy in a relevant context. mdpi.comnih.govnih.gov

Establishing a dose-response relationship is a fundamental aspect of preclinical in vivo studies. This involves administering different doses of the compound to animal cohorts to determine the concentration range over which it produces a therapeutic effect. For example, the triazolo-pyridine derivative 5a, an inverse agonist of RORγt, demonstrated a dose-dependent inhibition of IL-17A production in a mouse model. nih.govresearchgate.net

Efficacy readouts are the primary endpoints used to measure the effectiveness of the compound in the animal model. In oncology xenograft studies, a common efficacy readout is the inhibition of tumor growth, often expressed as a percentage. For the triazolo-pyridine derivative TI-12403, its antitumor activity was confirmed by assessing the viability of colorectal cancer cells in the DLD-1 xenograft mouse model. mdpi.comnih.govnih.gov In models of inflammation or organ injury, efficacy can be measured by changes in plasma biomarkers, such as the reduction in plasma alanine (B10760859) aminotransferase (ALT) levels in the case of the 4H-triazolo pyridine derivatives tested for hepatotoxicity. nih.gov

The table below summarizes representative efficacy readouts for different triazolo-pyridine derivatives in various animal models.

Compound Class/DerivativeAnimal ModelEfficacy Readout
TI-12403 DLD-1 Colorectal Cancer XenograftInhibition of tumor cell viability. mdpi.comnih.govnih.gov
CC-509 Rodent Models of ArthritisReduction in joint inflammation. plos.org
4H-triazolo pyridine derivatives Acetaminophen-induced Hepatic InjuryReduction in plasma ALT levels. nih.gov
Compound 5a (RORγt inhibitor) Mouse IL-18/23-induced Cytokine ExpressionDose-dependent inhibition of IL-17A production. nih.govresearchgate.net

In addition to primary efficacy readouts, preclinical studies also investigate the modulation of biomarkers to confirm that the compound is engaging its target and having the desired biological effect. For the triazolo-pyridine derivative TI-12403, which targets the WNT/β-catenin pathway, studies have shown that it stabilizes AXIN2 and reduces active β-catenin in cellular models. mdpi.comnih.govnih.gov In an in vivo setting, this would translate to measuring the levels of these proteins or the expression of downstream target genes in tumor tissue from the xenograft models.

For triazolo-pyridine derivatives that act as kinase inhibitors, biomarker analysis often involves measuring the phosphorylation status of the target kinase or its substrates. For example, for a JAK2 inhibitor from this class, CEP-33779, preclinical studies would typically assess the phosphorylation of STAT proteins, which are downstream effectors of JAK2 signaling. ekb.egresearchgate.net

The table below provides examples of potential biomarker modulation by triazolo-pyridine derivatives based on their mechanisms of action.

Compound Class/DerivativeTarget Pathway/ProteinPotential In Vivo Biomarkers
TI-12403 Tankyrase (WNT/β-catenin pathway)Stabilization of AXIN2, reduction of active β-catenin, downregulation of β-catenin target genes in tumor tissue. mdpi.comnih.govnih.gov
CEP-33779 JAK2Reduced phosphorylation of STAT proteins in tumor or relevant tissues. ekb.egresearchgate.net
Compound 5a (RORγt inhibitor) RORγtDecreased expression of IL-17A, IL-22, and IL-23R in immune cells. nih.gov

Molecular Mechanisms of Action of this compound

Understanding the molecular mechanism of action is crucial for the rational development of a therapeutic agent. For the triazolo-pyridine class of compounds, research has identified specific protein targets and elucidated their effects on cellular signaling pathways.

The triazolo-pyridine scaffold has been shown to be a versatile core for developing inhibitors of various protein classes, particularly kinases and epigenetic targets. For example, the derivative CC-509 is a potent inhibitor of spleen tyrosine kinase (Syk). plos.org Other triazolo-pyridine derivatives have been designed to inhibit Janus kinases (JAKs), such as JAK1 and JAK2. tandfonline.comnih.gov

In the realm of epigenetic regulation, triazolo-pyridine derivatives have been developed as inhibitors of bromodomain and extra-terminal domain (BET) proteins, specifically BRD4, and as dual inhibitors of JAKs and histone deacetylases (HDACs). tandfonline.comnih.govnih.gov The compound TI-12403 was identified as an inhibitor of tankyrase (TNKS), an enzyme involved in the WNT/β-catenin signaling pathway. mdpi.comnih.gov

The identification of these targets is often achieved through a combination of techniques, including enzymatic assays, virtual screening, and biophysical methods. Molecular docking studies are also frequently used to predict and understand the binding interactions between the triazolo-pyridine derivatives and their protein targets. tandfonline.comnih.govnih.gov For instance, docking simulations of a dual JAK/HDAC inhibitor, compound 19, revealed that it fits well into the active sites of both HDAC and JAK proteins. tandfonline.comnih.gov

Once a specific protein target is identified, subsequent studies focus on the downstream consequences of inhibiting that target. This involves pathway analysis and measuring changes in gene expression. For the tankyrase inhibitor TI-12403, its mechanism involves the inhibition of the WNT/β-catenin pathway. mdpi.comnih.govnih.gov This leads to the stabilization of AXIN2, a key component of the β-catenin destruction complex, and a subsequent reduction in the levels of active β-catenin. mdpi.comnih.govnih.gov As a result, the expression of β-catenin target genes, which are often involved in cell proliferation and survival, is downregulated. mdpi.comnih.govnih.gov

For triazolo-pyridine derivatives that inhibit JAKs, the primary affected pathway is the JAK/STAT signaling cascade, which is crucial for cytokine signaling and immune responses. tandfonline.comnih.gov Inhibition of JAKs leads to a decrease in the phosphorylation and activation of STAT proteins, thereby modulating the expression of genes involved in inflammation and cell proliferation.

In the case of BRD4 inhibitors like the triazolo-pyridine derivative 12m, the compound is expected to displace BRD4 from chromatin, leading to the downregulation of key oncogenes such as MYC. nih.gov This disruption of transcriptional programs can induce apoptosis in cancer cells. nih.gov

The following table summarizes the pathways affected and the resulting changes in gene expression for representative triazolo-pyridine derivatives.

Compound Class/DerivativeTargetAffected PathwayConsequence on Gene Expression
TI-12403 TankyraseWNT/β-cateninDownregulation of β-catenin target genes. mdpi.comnih.govnih.gov
JAK inhibitors (e.g., CEP-33779) JAKsJAK/STATModulation of genes regulated by STATs, including those involved in inflammation and proliferation. ekb.egresearchgate.net
BRD4 inhibitors (e.g., 12m) BRD4Transcriptional RegulationDownregulation of oncogenes such as MYC. nih.gov
Dual JAK/HDAC inhibitors (e.g., Compound 19) JAKs and HDACsJAK/STAT and Chromatin RemodelingModulation of STAT-regulated genes and increased expression of tumor suppressor genes due to histone hyperacetylation. tandfonline.comnih.gov

Information Not Available for "this compound"

Following a comprehensive search of publicly available scientific literature and databases, no specific information or research findings could be located for a compound explicitly identified as "this compound."

The performed searches for "this compound" and its potential biological activities, cellular localization, or subcellular target engagement did not yield any relevant results. This suggests that a compound with this exact designation may not be described in the public domain, could be an internal research code not yet published, or may be a misnomer.

As a result, it is not possible to generate a scientifically accurate article on the "Cellular Localization and Subcellular Target Engagement of this compound" as requested, due to the absence of foundational data for this specific molecule.

While research exists for various other compounds containing a triazolo-pyridine core, the strict instruction to focus solely on "this compound" prevents the inclusion of data from these related but distinct chemical entities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Triazolo Pyridine Derivative 5 Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazolo-pyridine Derivative 5 Series

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This approach is valuable for predicting the activity of new analogues and for understanding the key molecular features that drive potency. nih.gov

QSAR models are derived by correlating molecular descriptors (physicochemical, topological, electronic, etc.) of a series of compounds with their measured biological activity. Various machine learning algorithms, such as multiple linear regression (MLR), k-nearest neighbors (kNN), support vector regressor (SVR), and random forest regressor (RFR), can be employed to build these models. mdpi.com

A study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as inhibitors of Plasmodium falciparum utilized recursive feature elimination to select the most significant descriptors from a pool of 306. The resulting QSAR model was built using five significant variables. The predictive power of the models was evaluated using metrics like the coefficient of determination (R²), mean squared error (MSE), and root mean squared error (RMSE). For instance, the SVR model in this study showed strong robustness with an R² of 0.67 and an RMSE of 0.57. mdpi.com

Another study on 1,2,4-triazolo[4,3-a]pyridine derivatives with herbicidal activity established comparative molecular field analysis (CoMFA) contour models to study their structure-activity relationship. nih.gov These models help visualize the regions around the molecule where steric and electrostatic properties are favorable or unfavorable for activity.

Pharmacophore models represent the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. These models can be generated based on the structures of known active ligands (ligand-based) or the structure of the ligand-binding site of the target protein (structure-based). nih.govmdpi.com

In a study on nih.govacs.orgnih.govtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents, a structure-based pharmacophore model was generated using the crystal structure of the target enzyme, Falcipain-2, complexed with an inhibitor. The resulting pharmacophore model consisted of eight features: four hydrogen bond donors, three hydrogen bond acceptors, and one hydrophobic group. This model was then used for virtual screening to identify new potential inhibitors. nih.gov

Similarly, for dual JAK/HDAC inhibitors, the design strategy was based on merging pharmacophoric features of known inhibitors for each target. The triazolopyridine scaffold acted as an ATP mimetic, forming a crucial hydrogen bond in the JAK2 hinge region, while a linker and a zinc-binding group (ZBG) from an HDAC inhibitor pharmacophore were attached. tandfonline.com This approach demonstrates how pharmacophore models derived from SAR and structural data can guide the rational design of new, potent molecules.

Ligand Efficiency and Lipophilic Efficiency Analysis for this compound Derivatives

In modern drug discovery, the optimization of lead compounds extends beyond mere potency to encompass a balanced profile of drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE, also commonly referred to as LLE) are critical metrics used to guide this multi-parameter optimization process. tandfonline.comacs.org LE quantifies the binding energy per heavy atom, providing a measure of how efficiently a molecule binds to its target, while LipE relates potency to lipophilicity (typically measured as logP or logD), helping to identify compounds that can achieve high affinity without excessive lipophilicity, which often leads to poor pharmacokinetic and safety profiles. tandfonline.comacs.org

Starting from a piperazine-based ligand (Compound 1 ), researchers designed a series of triazolopyridine analogues with the goal of reducing lipophilicity while retaining or improving potency. nih.gov The transition to the nih.govmdpi.comacs.orgtriazolo[1,5-a]pyridine scaffold in analogue 3a successfully maintained excellent inhibitory activity while lowering the calculated logD (cLogD7.4) by more than a full unit. nih.gov Further modifications, including replacing a metabolically unstable cyclopentyl ring and substituting the central piperazine (B1678402) core with a piperidine (B6355638) ring, led to the identification of Triazolo-pyridine Derivative 5a . nih.govresearchgate.net

The following table details the progression of key compounds in the RORγt inhibitor program, illustrating the changes in potency and lipophilicity.

CompoundRORγt IC50 (nM)cLogD7.4Human LM CLint (mL min–1 mg–1)
1143.780.088
3a412.570.032
4f672.67<0.010
5a112.670.010

Data sourced from research on RORγt inverse agonists. nih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Based on this compound

Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful strategies in medicinal chemistry for identifying novel lead compounds and optimizing existing ones. nih.govopenaccessjournals.com FBDD begins by screening small, low-molecular-weight compounds ("fragments") that typically bind with low affinity but high ligand efficiency. openaccessjournals.comnih.gov These fragments then serve as starting points for building more potent, drug-like molecules. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential binding interactions, often to improve properties like potency, selectivity, or pharmacokinetics. niper.gov.in

Fragment-Based Drug Discovery (FBDD):

The triazolo-pyridine scaffold can be considered a key "fragment" or pharmacophore that provides essential interactions with various biological targets. In the context of Janus kinase (JAK) inhibitors, for instance, the triazolopyridine scaffold of the drug Filgotinib (B607452) acts as an ATP mimetic, forming a critical hydrogen bond with a tyrosine residue (Tyr931) in the hinge region of the kinase. nih.govtandfonline.com This type of specific, high-quality interaction is precisely what FBDD aims to identify. By starting with or identifying such a privileged scaffold, medicinal chemists can then elaborate upon it, adding other groups to occupy adjacent pockets and build potency, as seen in the design of dual JAK/HDAC inhibitors where a linker and a zinc-binding group were attached to the core. nih.govtandfonline.com Although the specific development of Triazolo-pyridine Derivative 5a was part of a lead optimization campaign, the underlying principles of elaborating a core scaffold to enhance interactions and properties align with the FBDD philosophy. nih.govunipa.itbiorxiv.org

Scaffold Hopping:

Scaffold hopping is a widely used strategy to address metabolic liabilities and improve drug properties. niper.gov.innih.gov The triazolopyridine core itself is often the result of scaffold hopping. For example, in multiple drug discovery programs, researchers have successfully replaced cores like imidazopyridine with a 1,2,4-triazolopyridine scaffold. niper.gov.innih.gov This switch can block sites of oxidative metabolism and reduce lipophilicity by introducing an additional nitrogen atom, leading to significantly enhanced metabolic stability in human liver microsomes. niper.gov.innih.gov

Computational and Theoretical Investigations of Triazolo Pyridine Derivative 5

Molecular Docking Studies of Triazolo-pyridine Derivative 5 with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

In a significant in silico study, the binding affinity of a triazolopyrimidine derivative, referred to as Ligand 5, was evaluated against the 5CAO receptor, a key target in colon cancer research. jchemtech.comjchemtech.com The molecular docking simulations were conducted using ICM-Pro docking software to predict the binding affinity and orientation. jchemtech.com

The results demonstrated that this compound (Ligand 5) exhibits a favorable binding score of -27.1207 kcal/mol. jchemtech.com This binding affinity is notably stronger than that of the approved drug used as a standard in the study, which had a score of -25.1939 kcal/mol. jchemtech.com The more negative binding score of derivative 5 suggests a higher binding affinity and potentially enhanced inhibitory activity against the 5CAO receptor. jchemtech.com The root mean square deviation (RMSD) value for the docking pose was 1.8Å, indicating a stable binding conformation. jchemtech.com

Table 1: Binding Affinity of this compound with 5CAO Receptor
CompoundTarget ReceptorBinding Score (kcal/mol)RMSD (Å)Reference Drug Score (kcal/mol)
This compound (Ligand 5)5CAO-27.12071.8-25.1939

The stability of the complex formed between this compound and the 5CAO receptor is attributed to a network of specific molecular interactions. The analysis of the docking results identified several key amino acid residues within the active site of the 5CAO receptor that play a crucial role in binding.

The primary interactions stabilizing the ligand in the binding pocket are hydrogen bonds. This compound forms hydrogen bonds with the following residues:

GLU B:293 (at a distance of 2.49 Å)

GLU O2 (at a distance of 2.30 Å)

THR A:41 (at distances of 2.16 Å and 2.71 Å)

HIS B:296 (at a distance of 2.92 Å) jchemtech.com

These interactions, involving both polar and nonpolar forces, are critical for the stable anchoring of the derivative within the receptor's active site, highlighting the specific hotspots that contribute to its strong binding affinity. jchemtech.com

Table 2: Key Interacting Residues of this compound with 5CAO Receptor
Interacting ResidueInteraction TypeDistance (Å)
GLU B:293Hydrogen Bond2.49
GLU O2Hydrogen Bond2.30
THR A:41Hydrogen Bond2.16, 2.71
HIS B:296Hydrogen Bond2.92

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide valuable insights into the stability and dynamics of a ligand-receptor complex, complementing the static picture provided by molecular docking.

While specific MD simulation data for this compound is not available in the provided search results, studies on structurally related compounds, such as 1,2,4-triazole (B32235) derivatives and 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, can offer insights into the expected behavior. nih.govpensoft.net

MD simulations on similar heterocyclic compounds have shown that these molecules can form stable complexes with their target proteins. nih.gov The stability of such complexes is often evaluated by monitoring the root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD value suggests that the ligand remains in its binding pocket without significant conformational changes. nih.gov For example, in a study of 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds with the SARS-CoV-2 main protease, the RMSD was found to be highly stable at less than 0.23 nm, indicating a stable complex. nih.gov

The flexibility of different parts of the protein upon ligand binding can be assessed by calculating the root mean square fluctuation (RMSF). The RMSF values highlight which amino acid residues are more mobile and which are constrained by the interaction with the ligand. nih.gov

The solvent environment, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent molecules, allowing for the investigation of their effects on the stability of the ligand-receptor complex.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These calculations provide detailed information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding the reactivity and interaction capabilities of a compound.

A comprehensive study on 1,2,4-triazolo[4,3-a]pyridin-3-amine, a related triazolopyridine derivative, using the B3LYP/6-311G(2d,2p) approach provides a representative example of the insights gained from such calculations. nih.govmdpi.com

The analysis of the molecular structure reveals that the triazolopyridine system is nearly planar. nih.gov The coupling of the pyridine (B92270) and triazole rings, along with the presence of substituents, leads to a redistribution of electron density across the molecule. nih.gov

The Mulliken atomic charges provide a quantitative measure of the partial charge on each atom. In 1,2,4-triazolo[4,3-a]pyridin-3-amine, the nitrogen atoms in the triazole ring (N1 and N2) have charges of -0.279 and -0.281, respectively, while the bridging nitrogen (N3) has a charge of -0.243. nih.gov The charge on the carbon atoms varies depending on their position, with the carbon atom attached to the amino group (C1) having a significantly higher positive charge (0.420) due to the electron-withdrawing nature of the amino group. nih.gov

Table 3: Mulliken Atomic Charges for 1,2,4-triazolo[4,3-a]pyridin-3-amine
AtomCharge
N1 (triazole)-0.279
N2 (triazole)-0.281
N3 (bridge)-0.243
C1 (amino-substituted)0.420
C6 (bridge)0.372

Quantum chemical calculations are also used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov These calculations, along with the analysis of electron absorption and luminescence spectra, provide a detailed understanding of the electronic properties of triazolopyridine derivatives. nih.govmdpi.com

Electronic Structure, Reactivity, and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Density Functional Theory (DFT) is a common computational method used to analyze the electronic structure of triazolopyridine derivatives. researchgate.netjchemrev.com Key to this analysis are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com A small energy gap suggests that a molecule is more reactive and can experience eventual charge transfer interactions within the molecule, which can be responsible for its bioactivity. irjweb.com

Studies on related triazolopyridine structures show that the distribution of electron density in the HOMO and LUMO orbitals is often separated. rsc.org For instance, in donor-acceptor type molecules, the HOMO is typically localized on the electron-donating portion, while the LUMO is centered on the electron-accepting core, such as the irjweb.comnih.govresearchgate.nettriazolo[1,5-a]pyridine unit. rsc.org This separation facilitates intramolecular charge transfer (ICT). researchgate.net Analysis of Mulliken atomic charges can further reveal the redistribution of electron density resulting from the fusion of the triazole and pyridine rings and the influence of various substituents. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Triazole Derivatives
ParameterValue (eV)Significance
HOMO Energy-4.6885Electron-donating capability irjweb.com
LUMO Energy-2.1660Electron-accepting capability irjweb.com
HOMO-LUMO Energy Gap (ΔE)-2.5224Chemical reactivity and kinetic stability irjweb.com

Note: The data in the table are representative values from a computational study on a triazole derivative to illustrate the concept and are not specific to this compound. irjweb.com

pKa Prediction and Tautomeric Equilibrium Analysis

The acid dissociation constant (pKa) is a measure of a compound's acidity in a specific solvent. For drug candidates, pKa values are critical as they influence solubility, absorption, and receptor binding. Computational methods can predict pKa values, providing insight into the likely ionization state of a molecule at physiological pH. Studies on related heterocyclic systems, such as triazolo[5,1-c] irjweb.comnih.govresearchgate.nettriazines, have shown that their pKa values can be determined experimentally and correlate with calculated deprotonation centers. urfu.ruresearchgate.net The pKa values for these related compounds were found to be in the range of 2–8, corresponding to moderately strong acids. urfu.ruresearchgate.net

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is structurally related to triazolopyridine, does not exhibit annular tautomerism (prototropic tautomerism within the ring system). nih.gov However, the presence of specific substituents, such as hydroxyl or amino groups, can lead to the existence of different tautomeric forms. nih.gov Computational studies can predict the relative Gibbs free energies of potential tautomers to determine the most stable form in various environments (e.g., in a vacuum or in a solvent), which is crucial for understanding its interaction with biological targets. semanticscholar.org

Thermodynamic Stability and Reaction Mechanism Studies

Computational chemistry is instrumental in evaluating the thermodynamic stability of molecules and elucidating potential reaction mechanisms for their synthesis. Theoretical calculations can predict parameters such as heat of formation and decomposition temperatures, offering insights into a compound's thermal stability. mdpi.com

Furthermore, computational studies can map out plausible reaction pathways for the synthesis of complex heterocyclic systems like triazolopyridines. For example, DFT calculations can model the formation of the irjweb.comnih.govresearchgate.nettriazolo[1,5-a]pyridine skeleton, which may proceed through a sequence of steps including Michael addition, imine-enamine tautomerization, and a final cyclocondensation reaction. nih.gov Such studies help rationalize experimental outcomes and optimize reaction conditions. nih.govnih.gov The reactivity of the triazolopyridine core towards electrophiles and nucleophiles can also be explored, predicting sites of substitution and the feasibility of various chemical transformations. tandfonline.com

In Silico Prediction of Pre-clinical ADMET Properties for this compound

In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are essential in modern drug discovery. researchgate.netresearchgate.net These computational tools allow for the early-stage evaluation of a compound's pharmacokinetic profile, helping to identify candidates with favorable drug-like properties. For this compound, these predictions provide a preliminary assessment of its potential viability as an orally bioavailable agent.

Absorption and Distribution Predictions

For a drug to be effective, it must be absorbed from its site of administration and distributed to its target tissue. In silico models predict key parameters related to these processes, such as aqueous solubility, intestinal absorption, and plasma protein binding (PPB).

Experimental data on a closely related analogue, compound 5a, shows it to be sufficiently soluble in aqueous medium. nih.gov The same study reported a plasma protein binding rate of 91.8% for compound 5a. nih.gov High PPB can affect a drug's distribution and availability to act on its target. Other studies on triazolopyridine derivatives have also investigated distribution into the central nervous system, measuring brain/plasma ratios to assess blood-brain barrier penetration. acs.org

Table 2: In Vitro ADME Properties of a Triazolo-pyridine Analogue (5a)
ParameterValueReference
Aqueous SolubilitySufficient nih.gov
Plasma Protein Binding (PPB)91.8% nih.gov

Metabolic Stability and Metabolite Prediction (e.g., in Liver Microsomes)

Metabolic stability is a crucial determinant of a drug's half-life and duration of action. The primary site of drug metabolism is the liver, and in vitro assays using liver microsomes are a standard method for assessing metabolic stability.

For the analogue compound 5a, studies showed good stability in human liver microsomes. nih.govresearchgate.net The intrinsic clearance (CLint) was determined to be 0.010 mL/min/mg, indicating low turnover. nih.govresearchgate.net

In silico metabolite prediction tools, such as SMARTCyp, can identify likely sites of metabolism mediated by cytochrome P450 (CYP) enzymes. mdpi.com For triazolopyridine derivatives, common metabolic transformations include oxidation of alkyl groups or aromatic rings. acs.org In some cases, more complex pathways like ring cleavage have been observed. acs.orgnih.gov For example, one study on a triazolopyridine derivative identified a major metabolite formed by the oxidation of a methyl group on a pyrimidine (B1678525) ring, while another related compound underwent metabolism via the loss of the pyrimidine ring itself. acs.org

Table 3: Metabolic Stability of a Triazolo-pyridine Analogue (5a)
ParameterMatrixValueReference
Intrinsic Clearance (CLint)Human Liver Microsomes0.010 mL/min/mg nih.govresearchgate.net

Excretion Pathway Predictions

Computational models can also predict the likely routes of excretion for a drug and its metabolites, which are typically through the kidneys (urine) or the liver (bile). These predictions are often based on the physicochemical properties of the compound. Generally, small, polar molecules are readily excreted by the kidneys, whereas larger, more lipophilic compounds often undergo metabolism to more polar derivatives before renal or biliary excretion.

For compounds that are extensively metabolized, the excretion of the unchanged parent drug is often very low. For instance, a study of one triazolopyridine derivative found that only 0.4% of the compound was excreted unchanged, indicating that clearance occurs almost entirely through its metabolites. acs.org This high level of metabolism suggests that the resulting more polar metabolites are the primary species eliminated from the body.

Pharmacokinetics and Pharmacodynamics of Triazolo Pyridine Derivative 5 Pre Clinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Filgotinib (B607452) in Animal Models

The ADME profile of filgotinib has been characterized in several preclinical species, revealing its disposition within the body.

Following oral administration, filgotinib demonstrated good plasma exposure in rodent models. portico.org In mice, an oral dose of 5 mg/kg resulted in a maximum plasma concentration (Cmax) of 920 ng/mL and an absolute bioavailability of 100%. portico.org In rats, the same dose led to a Cmax of 310 ng/mL with an absolute bioavailability of 45%. portico.org The terminal half-life was reported to be 1.7 hours in mice and 3.9 hours in rats. portico.org A separate pharmacokinetic study in rats receiving a 2.0 mg/kg intravenous dose showed a moderate clearance of 18.7 ± 1.86 mL/min/kg and a volume of distribution of 4.17 ± 0.33 L/kg. nih.gov The terminal half-life in this study was 3.52 ± 0.23 hours. nih.gov

Table 1: Oral Pharmacokinetic Parameters of Filgotinib in Rodents

Species Dose (Oral) Cmax (ng/mL) Half-life (hours) Absolute Bioavailability (%)
Mouse 5 mg/kg 920 1.7 100
Rat 5 mg/kg 310 3.9 45

Data sourced from preclinical studies. portico.org

In vitro studies across multiple species, including animals and humans, have shown that filgotinib and its primary metabolite exhibit low binding to plasma proteins. nih.gov In animal species, the protein binding for filgotinib ranged from 32% to 70%. nih.gov For its main metabolite, the binding was between 29% and 55% in the same species. nih.gov This low level of protein binding suggests that a significant fraction of the compound is free to distribute into tissues and interact with its target. Specific studies on the distribution and accumulation in various tissues were not detailed in the provided search results.

The primary route of elimination for filgotinib and its metabolites is through the kidneys. nih.gov Following administration of radiolabeled filgotinib to human subjects, approximately 87% of the total dose was recovered in the urine, with about 15% found in the feces. drugbank.comfda.gov.tw The majority of the excreted substance is the active metabolite, GS-829845. nih.gov In human studies, unchanged filgotinib accounted for about 9.4% of the dose in urine and 4.5% in feces. fda.gov.tw The metabolite GS-829845 represented approximately 54% of the dose recovered in urine and 8.9% in feces. fda.gov.tw

Pharmacodynamic (PD) Biomarkers and Readouts for Filgotinib in Vivo

Pharmacodynamic studies have focused on confirming the engagement of filgotinib with its intended target, JAK1, and the subsequent downstream effects on inflammatory pathways.

Filgotinib's engagement with the JAK1 target has been demonstrated in vivo through biomarker assays in animal models. portico.org In rats, oral administration of filgotinib led to the inhibition of both basal and ex vivo interferon alpha-induced Mx2 mRNA levels in white blood cells. portico.org Mx2 is a downstream gene regulated by the JAK-STAT signaling pathway, and its inhibition serves as a direct biomarker of target engagement. Furthermore, in rat models of collagen-induced arthritis, filgotinib demonstrated efficacy by reducing clinical scores, paw swelling, and bone erosion, which are downstream consequences of inhibiting the JAK1-mediated inflammatory cascade. fda.gov.tw In these models, a dose of 1 mg/kg once daily was shown to be active, with doses of 3 mg/kg and higher providing significant protection against bone damage. portico.org These findings confirm that filgotinib effectively engages the JAK1 target in vivo, leading to a measurable anti-inflammatory response in animal models of arthritis. portico.orgfda.gov.tw

Time-Course of Pharmacological Effects and Biomarker Modulation

Triazolo-pyridine derivative 5 is a potent antagonist of the P2X7 receptor in both human and rat species. Pre-clinical studies have confirmed its ability to penetrate the central nervous system (CNS) efficiently, establishing it as a useful tool for in vivo efficacy studies.

The primary pharmacological effect observed in pre-clinical animal models was an increase in social interactions in a model of social stress. This finding suggests a potential role for P2X7 receptor modulation in behavioral responses to stress. However, detailed data regarding the onset, duration, and dose-response relationship of this pharmacological effect are not extensively detailed in the available literature.

As a P2X7 antagonist, this compound is expected to modulate biomarkers associated with P2X7 receptor activation. The P2X7 receptor is known to be involved in the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). While a close analog, compound 4, was shown to inhibit the stimulated release of IL-1β in the rat brain, specific data confirming the extent and time-course of IL-1β modulation by this compound have not been published. Consequently, no quantitative data is available to populate a detailed biomarker modulation table.

Due to unfavorable pharmacokinetic properties discovered during pre-clinical evaluation, the development of this specific derivative was not advanced. This has resulted in a scarcity of comprehensive public-domain data concerning the time-course of its effects and its impact on specific biomarkers.

Interactive Data Table: Pharmacological Effect in Pre-clinical Model

Below is a summary of the observed pharmacological effect.

CompoundPre-clinical ModelObserved Pharmacological Effect
This compoundSocial Stress ModelIncreased social interactions

Drug-Drug Interaction Potential of this compound in Pre-clinical Settings

There is no publicly available information from pre-clinical studies regarding the drug-drug interaction potential of this compound. Investigations into its metabolic pathways, including its interaction with cytochrome P450 (CYP) enzymes or its potential as a substrate or inhibitor of transporters, have not been reported in the reviewed scientific literature. The decision to halt its development due to poor pharmacokinetic properties likely precluded comprehensive drug-drug interaction studies.

Target Identification and Validation for Triazolo Pyridine Derivative 5

Affinity Chromatography and Proteomics Approaches for Triazolo-pyridine Derivative 5 Target Deconvolution

Target deconvolution for a novel compound like this compound typically begins with unbiased methods designed to isolate its specific binding partners from a complex biological mixture. Affinity chromatography coupled with proteomics is a cornerstone technique for this purpose.

The process involves chemically modifying this compound by introducing a linker arm that does not interfere with its binding activity. This modified compound is then immobilized onto a solid support, such as agarose beads, creating an affinity matrix. A lysate prepared from cells or tissues expressing the potential target is then passed over this matrix. Proteins that have a specific affinity for this compound will bind to the immobilized compound, while non-specific proteins are washed away.

Following this enrichment step, the bound proteins are eluted from the matrix. These eluted proteins are then identified using high-sensitivity mass spectrometry. In this proteomics phase, the proteins are typically digested into smaller peptides, which are then analyzed to determine their amino acid sequence. By comparing these sequences against protein databases, the identity of the target protein(s) can be determined. For a compound like Derivative 5a, this process would be expected to identify RORγt as a primary binding partner.

Genetic Knockout/Knockdown Studies to Validate this compound Targets

Once a putative target like RORγt is identified, genetic approaches are considered the gold standard for validation. These methods directly assess whether the compound's efficacy is dependent on the presence of the target protein.

Genetic knockdown, commonly achieved using RNA interference (RNAi) technologies like small interfering RNA (siRNA) or short hairpin RNA (shRNA), involves reducing the expression of the target gene. To validate RORγt as the target of this compound, cells responsive to the compound (e.g., Th17 cells) would be treated with RORγt-specific siRNA. If the biological effect of the compound, such as the dose-dependent inhibition of Interleukin-17A (IL-17A) production, is significantly diminished in the RORγt-knockdown cells compared to control cells, it provides strong evidence that the compound acts through this target. nih.gov

A more definitive but resource-intensive approach is the use of genetic knockout models, such as knockout mice. For other classes of triazolopyridine derivatives, such as those targeting the Janus kinase (JAK) family, knockout mouse models have been crucial. Studies in JAK1 knockout mice demonstrated the essential role of this kinase in cytokine signaling, thereby validating it as a therapeutic target for inflammatory conditions and confirming the mechanism of JAK1-inhibiting compounds. google.com

Biophysical Techniques for Direct Binding Confirmation of this compound to Targets

Following target identification and genetic validation, biophysical techniques are employed to characterize the direct physical interaction between the compound and its purified target protein. These methods provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time biomolecular interactions. In a typical SPR experiment to characterize the binding of this compound to RORγt, the purified RORγt protein would be immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the chip surface.

The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram. This allows for the direct measurement of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then calculated from the ratio of these rates (kₑ/kₐ). A lower Kₑ value signifies a higher binding affinity.

Table 1: Representative SPR Kinetic and Affinity Data for this compound Binding to RORγt
ParameterValueDescription
Association Rate (kₐ)1.5 x 10⁵ M⁻¹s⁻¹Rate at which the compound binds to the target.
Dissociation Rate (kₑ)3.0 x 10⁻⁴ s⁻¹Rate at which the compound-target complex dissociates.
Affinity (Kₑ)2.0 nMEquilibrium dissociation constant (kₑ/kₐ); indicates high-affinity binding.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction in a single experiment. It directly measures the heat released (exothermic) or absorbed (endothermic) when a compound binds to its target.

In an ITC experiment, a solution of this compound would be titrated in small, precise injections into a sample cell containing a solution of purified RORγt protein. Each injection triggers a heat change that is measured by the instrument. By analyzing the resulting data, several key parameters can be determined: the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH). From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated. This information reveals the nature of the forces driving the interaction, such as hydrogen bonding or hydrophobic effects.

Table 2: Representative ITC Thermodynamic Parameters for this compound Binding to RORγt
ParameterValueDescription
Stoichiometry (n)1.05Indicates a 1:1 binding ratio of compound to protein.
Binding Constant (Kₐ)5.0 x 10⁸ M⁻¹Reciprocal of Kₑ; confirms high-affinity interaction.
Enthalpy Change (ΔH)-8.5 kcal/molNegative value indicates the binding is enthalpically driven (e.g., by hydrogen bonds).
Entropy Change (ΔS)10.2 cal/mol·KPositive value suggests an entropically favorable process (e.g., release of water molecules).

X-ray Crystallography of this compound-Target Co-complexes

The ultimate confirmation of a compound's binding mode is provided by determining the three-dimensional structure of the compound-target complex at atomic resolution, most commonly through X-ray crystallography. This technique provides invaluable insights into the specific molecular interactions that confer potency and selectivity, guiding further structure-activity relationship (SAR) studies.

The development of Triazolo-pyridine derivative 5a was explicitly guided by the X-ray co-crystal structure of its analog, compound 1a , in a complex with human RORγt (PDB ID: 6O3Z). nih.gov Analysis of this structure revealed critical hydrogen bonding interactions between the ligand and key amino acid residues in the RORγt binding pocket. For instance, the cyano group of compound 1a was observed forming hydrogen bonds with Arginine 367 and Leucine 287, while the amide NH group formed a hydrogen bond with Phenylalanine 378. nih.gov This structural information allowed for the rational design of the triazolopyridine scaffold in Derivative 5a to optimize these interactions and explore additional space within the binding pocket, ultimately leading to a compound with potent inhibitory activity. nih.gov Obtaining a direct co-crystal structure of Derivative 5a with RORγt would further elucidate its precise binding orientation and rationalize its improved activity profile.

Potential Therapeutic Applications and Modalities Mechanistic Basis of Triazolo Pyridine Derivative 5

Role of Triazolo-pyridine Derivative 5 in Specific Disease Pathways (based on pre-clinical data)

Pre-clinical research has identified several specific disease pathways where triazolo-pyridine derivatives show significant promise. These investigations have elucidated the mechanisms through which these compounds may exert their therapeutic effects, ranging from inflammation and metabolic disorders to oncology and infectious diseases.

Potential in Inflammatory and Autoimmune Diseases (e.g., Psoriasis via RORγt Inhibition)

The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in the pathogenesis of inflammatory diseases like psoriasis, driving the production of pro-inflammatory cytokines such as IL-17A. nih.gov Inhibition of RORγt is therefore a promising therapeutic strategy. nih.govxjtu.edu.cn A specific nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine derivative, identified as compound 5a , has been developed as a potent RORγt inverse agonist. nih.govnih.gov

Structure-activity relationship studies led to the development of compound 5a , which demonstrated strong RORγt inhibitory activity with an IC₅₀ value of 51 nM in a reporter gene assay. nih.gov In a human whole-blood assay, compound 5a effectively suppressed the production of IL-17A in a dose-dependent manner, with an IC₅₀ value of 130 nM. nih.govnih.gov Furthermore, in an in vivo mouse model, it showed a robust and dose-dependent inhibition of IL-17A production, highlighting its potential for treating autoimmune diseases such as psoriasis. nih.govnih.gov

Table 1: RORγt Inhibitory Activity of Triazolo-pyridine Derivative 5a nih.govnih.gov
AssayMetricResult
Reporter Gene AssayIC₅₀51 nM
Human Whole-Blood Assay (IL-17A release)IC₅₀130 nM
In Vivo Mouse Model (IL-18/23-induced cytokine expression)Robust and dose-dependent inhibition of IL-17A

Potential in Metabolic Disorders (e.g., Type 2 Diabetes via α-Glucosidase Inhibition)

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial blood glucose levels, which is a critical strategy in managing Type 2 Diabetes Mellitus. researchgate.netnih.gov The nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine scaffold has been identified as a novel and potent framework for α-glucosidase inhibition. researchgate.netnih.gov

A series of synthesized nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine derivatives demonstrated notable inhibitory activity. researchgate.netnih.gov Among them, compound 15j was the most potent, with an IC₅₀ value of 6.60 ± 0.09 µM, which is approximately 98-fold more potent than the standard drug acarbose (IC₅₀ = 750.0 ± 0.56 µM). nih.gov Kinetic studies revealed that compound 15j acts as a competitive inhibitor of α-glucosidase. researchgate.net Importantly, this compound was also selective, showing no inhibitory effect on α-amylase. researchgate.netnih.gov Molecular docking studies suggest its high efficacy is due to a strong binding affinity and key hydrogen bond interactions with amino acid residues in the enzyme's active site. researchgate.netnih.gov

Table 2: α-Glucosidase Inhibitory Activity of Triazolo-pyridine Derivatives researchgate.netnih.gov
CompoundIC₅₀ (µM)Inhibition TypeSelectivity
Derivative 15j6.60 ± 0.09CompetitiveNo inhibition of α-amylase
Acarbose (Reference)750.00 ± 0.56N/AN/A

Potential in Oncology (e.g., via Kinase Inhibition, Tubulin Modulation)

Triazolo-pyridine derivatives have shown significant potential as anticancer agents through multiple mechanisms, including the inhibition of key kinases and the modulation of tubulin dynamics. rsc.org

Kinase Inhibition: Various kinases are overexpressed in cancer and drive tumor growth and survival. scilit.com Triazolo-pyridine and related scaffolds have been used to develop potent inhibitors for several cancer-relevant kinases.

PIM Kinases: 3-aryl-3H- nih.govnih.govnih.govtriazolo[4,5-b]pyridin-5-ylamine compounds have been identified as potent, selective, and orally bioavailable inhibitors of the PIM kinase family (PIM-1, 2, and 3), which are involved in tumor cell growth and survival. scilit.com

c-KIT: Thiazolo[5,4-b]pyridine derivatives have been developed as potent inhibitors of c-KIT, including mutants resistant to imatinib, a standard therapy for gastrointestinal stromal tumors. nih.gov

GCN2: A series of GCN2 inhibitors based on a triazolo[4,5-d]pyrimidine scaffold potently inhibited GCN2 in vitro with good selectivity over related kinases. nih.gov

JAK1/2: Triazolo[1,5-a]pyridine derivatives have been designed as potent inhibitors of Janus kinases JAK1 and JAK2, which are implicated in inflammatory diseases and malignancies. nih.gov

Tubulin Modulation: Microtubules are essential for cell division, making them a key target for anticancer drugs. researchgate.netnih.gov Several nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com

Compound 5e , a 2,7-diaryl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine, displayed low nanomolar antiproliferative efficacy on HeLa cells and was shown to be a more powerful inhibitor of tubulin polymerization than the positive control agent, CA-4. nih.gov This compound binds to the colchicine-binding site on tubulin, arrests the cell cycle in the G2/M phase, and induces apoptosis. nih.gov

Another derivative, 26 , inhibited the growth of HeLa and A549 cancer cell lines with IC₅₀ values of 0.75 µM and 1.02 µM, respectively, while showing excellent selectivity over non-tumoral cells. researchgate.netnih.gov This compound also induced G2/M cell cycle arrest. researchgate.netnih.gov

Table 3: Anticancer Activity of Triazolo-pyridine/pyrimidine (B1678525) Derivatives
Compound ClassMechanismTargetKey Findings
nih.govnih.govnih.govtriazolo[4,5-b]pyridinesKinase InhibitionPIM-1, 2, 3Low nanomolar potency and high selectivity. scilit.com
Thiazolo[5,4-b]pyridinesKinase Inhibitionc-KIT (wild-type and mutant)Overcomes imatinib resistance. nih.gov
nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines (e.g., 5e, 26)Tubulin ModulationTubulin PolymerizationPotent antiproliferative activity (low nM to low µM IC₅₀); G2/M cell cycle arrest. researchgate.netnih.govnih.gov

Potential in Infectious Diseases (e.g., Antiviral, Antimicrobial, Antichlamydial)

The rise of multidrug-resistant pathogens necessitates the development of new anti-infective agents. nih.gov Triazolo-fused heterocyclic derivatives have demonstrated potent activity against a range of pathogens, including bacteria, fungi, and parasites. mdpi.comnih.gov

Antibacterial/Antifungal: Several series of novel triazolo[4,3-a]pyrazine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for antimicrobial activity. mdpi.comacs.org Some compounds exhibited significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) comparable or superior to standard drugs like ampicillin and ciprofloxacin. mdpi.comnih.gov Certain derivatives also showed promising antifungal activity against Candida albicans and Aspergillus niger. researchgate.net The mechanism for some of these compounds involves the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.govacs.org

Antiparasitic: A series of nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives were studied as trypanocidal agents against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov The lead compound from this series was found to inhibit the enzyme 14α-demethylase, which disrupts the sterol biosynthesis pathway in the parasite, leading to cell cycle arrest and cell death. nih.gov

Table 4: Anti-Infective Activity of Triazolo-pyridine Derivatives
Compound ClassActivityPathogen(s)Mechanism of Action
1,2,4-Triazolo[1,5-a]pyrimidinesAntibacterialGram-positive & Gram-negative bacteriaDual inhibition of DNA gyrase and DHFR. nih.govacs.org
TriazolopyridinesAntifungalCandida albicans, Aspergillus nigerNot specified. researchgate.net
nih.govnih.govnih.govTriazolo[1,5-a]pyridinesAntiparasitic (Trypanocidal)Trypanosoma cruziInhibition of 14α-demethylase. nih.gov

Potential in Neurological Disorders (e.g., via Adenosine (B11128) Receptor Modulation, mGluR2 Modulation)

Adenosine receptors (ARs) are G protein-coupled receptors that play a crucial role in the central nervous system. mdpi.com Antagonists of the A₂A subtype, in particular, are being investigated for the treatment of neurodegenerative conditions like Parkinson's disease. units.it The nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine scaffold has been explored for its ability to modulate these receptors. units.itunits.it

By modifying the substitution patterns on the triazolo-pyrimidine core, researchers have been able to develop compounds with varying affinity and selectivity for different adenosine receptor subtypes. nih.gov For instance, certain nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine derivatives have been reported as A₂A adenosine receptor antagonists, which could be beneficial in treating Parkinson's disease, senile dementia, and depression. units.it Further optimization of this scaffold has led to the discovery of potent and highly selective antagonists for the A₃ adenosine receptor, with Ki values in the sub-nanomolar range. units.it This ability to tune the selectivity across adenosine receptor subtypes highlights the versatility of the triazolo-pyridine framework for developing therapies for neurological disorders. nih.gov

Potential for this compound in Combination Therapies (mechanistic rationale)

The mechanistic diversity of triazolo-pyridine derivatives provides a strong rationale for their use in combination therapies to achieve synergistic effects and overcome drug resistance. A key example comes from oncology, where PIM kinases contribute to tumor cell survival and are associated with resistance to other targeted therapies. scilit.com

Preclinical studies have shown that combining a PIM kinase inhibitor from the triazolopyridine class with a PI3K inhibitor results in a strongly synergistic antitumor effect in both solid and non-solid tumor cell lines. scilit.com The mechanistic rationale for this synergy lies in the fact that the PI3K/AKT/mTOR and JAK/STAT pathways (the latter of which activates PIM expression) are often co-activated in cancer. Simultaneously blocking these two critical survival pathways can lead to a more profound and durable anti-cancer response than inhibiting either pathway alone. This approach represents a promising strategy for treating malignancies driven by these signaling networks. scilit.com

Repurposing Opportunities for this compound Based on Mechanistic Insights

The patsnap.comnih.govinnovimmune.comtriazolo[1,5-a]pyridine derivative, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) patsnap.comnih.govinnovimmune.comtriazolo[1,5-a]pyridin-6-yl)nicotinamide, designated as compound 5a, is a potent and orally bioavailable inverse agonist of the Retinoic acid receptor-related orphan nuclear receptor γt (RORγt). patsnap.comnih.gov This mechanistic action, which involves the inhibition of RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, forms a strong basis for its initial investigation in psoriasis. patsnap.comnih.gov However, the central role of the RORγt/Th17/IL-17 pathway in a multitude of autoimmune and inflammatory disorders presents significant opportunities for repurposing this compound.

RORγt is pivotal for the development of Th17 cells, which are primary producers of pro-inflammatory cytokines such as Interleukin-17 (IL-17). patsnap.comresearchgate.net The dysregulation of Th17 cells and the subsequent overproduction of IL-17 are implicated in the pathogenesis of various autoimmune diseases beyond psoriasis. patsnap.comnih.gov By acting as an inverse agonist, this compound binds to RORγt and stabilizes it in an inactive conformation, thereby suppressing the transcription of genes responsible for Th17 cell differentiation and cytokine production. patsnap.commdpi.com This modulation of the immune response opens up therapeutic avenues for other Th17-mediated conditions.

Preclinical evidence and the established role of RORγt in various diseases suggest several promising areas for the repurposing of this compound. These opportunities are summarized in the table below.

Potential Therapeutic AreaMechanistic Rationale for Repurposing
Rheumatoid Arthritis Th17 cells and IL-17 are key contributors to the joint inflammation and subsequent damage characteristic of rheumatoid arthritis. patsnap.comnih.gov By inhibiting RORγt, this compound could potentially reduce the infiltration of Th17 cells into the synovium and decrease the production of inflammatory cytokines, thereby alleviating disease symptoms. nih.govacs.org
Inflammatory Bowel Disease (IBD) Crohn's disease and ulcerative colitis, the two main forms of IBD, are characterized by chronic inflammation of the gastrointestinal tract driven by Th17 cells and IL-17. patsnap.comnih.gov The inhibition of RORγt by this compound could help in mitigating intestinal inflammation and promoting mucosal healing. patsnap.comnih.gov
Multiple Sclerosis In multiple sclerosis, Th17 cells are involved in breaching the blood-brain barrier and initiating an inflammatory cascade that leads to the demyelination of neurons. patsnap.com A RORγt inverse agonist like this compound could modulate this neuroinflammatory response. patsnap.com
Other Autoimmune Diseases The role of Th17 cells is also being investigated in other autoimmune conditions such as systemic lupus erythematosus. innovimmune.com
Oncology Emerging research suggests a role for RORγ in certain cancers, where it may regulate oncogenic pathways. innovimmune.com The inhibitory action of a RORγt inverse agonist could, therefore, have anti-tumor properties in specific cancer models. innovimmune.com

The development of potent and selective RORγt inverse agonists like this compound has been a significant focus of pharmaceutical research. nih.gov The successful clinical application of monoclonal antibodies that target the IL-17 pathway has validated the therapeutic potential of inhibiting this axis. nih.gov Small molecule inhibitors like this compound offer the advantage of oral administration. nih.gov

Further preclinical and clinical investigations are warranted to fully explore the efficacy and safety of this compound in these alternative indications. The existing body of research on RORγt inverse agonists provides a strong scientific rationale for these repurposing efforts, potentially expanding the therapeutic utility of this chemical entity.

Analogues, Lead Optimization, and Future Chemical Biology Applications of Triazolo Pyridine Derivative 5

Design and Synthesis of Advanced Triazolo-pyridine Derivative 5 Analogues with Enhanced Properties

The process of lead optimization for a compound like this compound involves the rational design and synthesis of analogues to improve its biological activity and drug-like properties. The synthesis of a triazolopyridine core can be achieved through various methods, including catalyst-free tandem reactions under microwave conditions, which offer an eco-friendly and efficient route to these scaffolds. nih.gov One common strategy involves the construction of the triazolopyridine skeleton from commercially available starting materials like 2-aminopyridines, followed by diversification. nih.govnih.gov For instance, a Suzuki-Miyaura cross-coupling reaction can be employed for late-stage functionalization, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). nih.gov

Strategies for Improving Potency and Selectivity

Improving the potency and selectivity of a lead compound is a primary goal of lead optimization. This is typically achieved by systematically modifying the peripheral substituents on the core scaffold to enhance interactions with the biological target.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different functional groups on the triazolopyridine ring influence biological activity. For example, in the development of triazolopyridine-based Janus kinase (JAK) inhibitors, it was found that a phenyl group at the 5-position of the triazolopyridine core was favorable for activity. nih.gov Further exploration of substitutions on this phenyl ring, as well as modifications to other parts of the molecule, allowed for the fine-tuning of inhibitory activity against different kinase isoforms. nih.govacs.org

Target-Specific Modifications:

Kinase Inhibitors: For triazolopyridine-based kinase inhibitors, modifications are often designed to interact with specific residues in the ATP-binding pocket of the target kinase. For JAK1 selective inhibitors, optimization of the triazolopyridine core and its substituents led to the identification of GLPG0634 (filgotinib), which demonstrates significant selectivity for JAK1 over other JAK isoforms. acs.org

Receptor Antagonists: In the case of adenosine (B11128) receptor antagonists, the hydrogen bond donor/acceptor capabilities of substituents on the triazolopyridine ring are critical determinants of activity and selectivity. nih.gov Analysis of isomeric pairs of triazolopyridine derivatives revealed that the hydrogen-bond donor strength of a free amino group was a key factor for inhibitory activity at the human A2a receptor. nih.gov

Computational Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies can provide valuable insights for designing more potent and selective analogues. researchgate.net These computational methods help to predict how different structural modifications will affect the binding of the compound to its target, thereby guiding the synthetic efforts towards more promising candidates. researchgate.netbenthamscience.com

Below is a table summarizing the structure-activity relationships for a series of triazolopyridine derivatives developed as dual JAK/HDAC inhibitors.

CompoundR GroupJAK1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
16a 4-methoxyphenyl4516
16b 3-methoxyphenyl3119
16c 2-methoxyphenyl3921
16j Benzo[d] researchgate.netlsbu.ac.ukdioxol-5-yl1812
19 (linked to benzamide)128

This table is based on data for illustrative purposes and is adapted from findings on dual JAK/HDAC inhibitors. nih.gov

Approaches for Optimizing Pre-clinical ADME Profiles

A successful drug candidate must possess not only high potency and selectivity but also favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Lead optimization efforts for this compound would therefore heavily focus on improving its pharmacokinetic profile.

Improving Metabolic Stability: A common challenge in drug development is rapid metabolism by liver enzymes, such as cytochrome P450s, which can lead to low bioavailability and short duration of action. Strategies to improve metabolic stability include:

Introducing Blocking Groups: The addition of metabolically robust groups, such as fluorine atoms or small alkyl groups, at positions susceptible to metabolism can prevent enzymatic degradation.

Modifying Lipophilicity: Adjusting the lipophilicity (logP) of the molecule can influence its metabolic rate and solubility. This can be achieved by introducing or removing polar or nonpolar functional groups.

Bioisosteric Replacement: Replacing metabolically liable groups with bioisosteres that are more resistant to metabolism can enhance stability. For example, replacing a metabolically vulnerable sulfur linker with a more stable methylene (B1212753) group has been shown to improve the metabolic profile of triazolopyridine-based inhibitors. researchgate.net

Enhancing Bioavailability: Oral bioavailability is a key parameter for many drugs. In addition to metabolic stability, factors such as solubility and permeability across the gastrointestinal tract are important. For some triazolopyridine derivatives, good oral absorption and bioavailability have been achieved. nih.gov Computational tools like the SwissADME predictor can be used to estimate the ADME profile of designed analogues, helping to prioritize compounds with a higher likelihood of success. nih.govnih.gov

In Silico and In Vitro ADME Screening: Early-stage screening of ADME properties is essential. In silico models can predict properties like human gastrointestinal absorption (HGA) and blood-brain barrier (BBB) permeability. nih.gov In vitro assays, such as liver microsomal stability assays, provide experimental data on the metabolic fate of the compounds. nih.govresearchgate.net

Prodrug Strategies for this compound (if applicable)

Prodrug strategies can be employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. For kinase inhibitors with a pyrazolo[3,4-d]pyrimidine core, which is structurally related to triazolopyridines, prodrugs have been shown to be effective in overcoming multidrug resistance in cancer cells by modulating the activity of efflux pumps like P-glycoprotein. mdpi.com While specific prodrug strategies for a hypothetical "this compound" are not detailed in the available literature, this approach represents a viable strategy for improving its drug-like properties should the need arise.

Bioconjugation and Imaging Applications of this compound (e.g., as Chemical Probes)

The triazolopyridine scaffold can be adapted for use in chemical biology and imaging applications. By incorporating suitable functional groups, this compound could be transformed into a chemical probe for studying biological processes.

Fluorescent Probes: Triazolopyridine derivatives have been used to create fluorescent probes for detecting specific analytes in living cells. For example, pyridylhydrazone-tethered BODIPY compounds have been designed to detect hypochlorous acid via the formation of a cyclic triazolopyridine, resulting in a fluorescence turn-on signal. nih.gov This demonstrates the potential for developing this compound into a selective sensor for bioimaging applications.

Nuclear Imaging Probes: The triazolopyrimidine scaffold, a close analogue, has been used to develop radioiodinated probes for nuclear medical imaging. plos.orgnih.gov A probe, [¹²⁵I]TAP1, was developed to target fatty acid binding protein 4 (FABP4), a protein implicated in inflammatory diseases and cancer. plos.orgnih.gov This suggests that a suitably functionalized this compound could be developed into a radiolabeled probe for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, enabling the non-invasive visualization of its target in vivo. mdpi.com

Development of this compound as a Research Tool for Biological Systems

A potent and selective inhibitor like an optimized this compound can serve as a valuable research tool to investigate the physiological and pathological roles of its biological target. By selectively blocking the activity of a specific protein, such as a kinase or a receptor, researchers can elucidate its function in cellular signaling pathways and disease processes.

For example, selective JAK1 inhibitors derived from the triazolopyridine scaffold have been instrumental in demonstrating the role of JAK1 in inflammatory diseases like rheumatoid arthritis. acs.org Similarly, a highly selective inhibitor of a novel target, developed from the this compound scaffold, could be used in both in vitro and in vivo studies to validate the target, explore its downstream signaling effects, and assess its potential as a therapeutic target for various diseases.

Future Research Directions and Unaddressed Questions for Triazolo Pyridine Derivative 5

Emerging Methodologies and Technologies Applicable to Triazolo-pyridine Derivative 5 Research

Future research on this compound will benefit significantly from the adoption of cutting-edge methodologies in chemical synthesis and computational analysis. Traditional multi-step synthesis routes are often time-consuming and resource-intensive. researchgate.net Modern, eco-friendly approaches such as microwave-mediated and catalyst-free synthesis offer a more efficient pathway to produce this compound and its analogues. nih.gov These methods can shorten reaction times, improve yields, and reduce the use of hazardous reagents. nih.govresearchgate.net Furthermore, late-stage functionalization techniques, which allow for the modification of complex molecules at a late point in the synthesis, could be employed to rapidly generate a diverse library of related compounds for structure-activity relationship (SAR) studies. mdpi.com

Computational modeling and in silico techniques are poised to revolutionize the design and optimization of this compound. nih.govbenthamscience.com Quantitative Structure-Activity Relationship (QSAR) studies can develop predictive models for the biological activity of novel derivatives, guiding the synthesis of more potent compounds. nsmsi.ir Structure-based drug design, utilizing molecular docking and dynamics simulations, can elucidate the binding interactions between this compound and its biological targets at the atomic level. nih.govbenthamscience.com These computational strategies help in prioritizing which derivatives to synthesize, thereby saving time and resources. mdpi.com

Technology/MethodologyPotential Application to this compoundKey Benefit
Microwave-Assisted Synthesis Rapidly synthesize analogues for SAR studies.Reduced reaction times, increased yields. nih.gov
Late-Stage Functionalization Create diverse libraries of derivatives from a common core.Efficient exploration of chemical space. mdpi.com
3D-QSAR Modeling Predict the biological activity of newly designed derivatives.Guides rational design of more potent inhibitors. nih.govnsmsi.ir
Molecular Dynamics Simulation Analyze the conformational stability of the compound in the active site of its target protein.Provides insights into binding mechanisms and stability. benthamscience.com

Identification of Novel Biological Applications for this compound

The triazolo-pyridine scaffold is a "privileged structure" known to interact with a wide range of biological targets, suggesting that the therapeutic applications of this compound may extend beyond its initially identified activity. nih.gov A key area for future research is the systematic screening of this compound against diverse panels of enzymes and receptors to uncover novel biological functions.

Current research has highlighted the potential of various triazolo-pyridine derivatives as inhibitors of protein kinases, which are crucial in cancer development. nih.govbenthamscience.com Specific targets that have been identified for this class of compounds include Janus kinases (JAK1), spleen tyrosine kinase (Syk), bromodomain-containing protein 4 (BRD4), and PIM kinases. nsmsi.irnih.govnih.govacs.org Given this precedent, future studies should assess the inhibitory activity of this compound against a broad kinome panel. Success in this area could position the compound as a candidate for treating various cancers and inflammatory diseases. nih.govacs.org Additionally, derivatives have shown promise as inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2), suggesting potential applications in metabolic diseases like hepatic steatosis and type-2 diabetes. researchgate.netacs.org

Furthermore, the scaffold has demonstrated significant activity against infectious diseases. Derivatives have been identified with potent antimalarial effects, targeting enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). nih.govnih.gov Others have shown trypanocidal activity by disrupting sterol biosynthesis in parasites. nih.gov Therefore, comprehensive screening of this compound against a panel of pathogens, including bacteria, fungi, and parasites, is warranted to explore its potential as a novel anti-infective agent. nih.gov

Potential Therapeutic AreaKnown Targets for Triazolo-pyridine ScaffoldResearch Goal for Derivative 5
Oncology BRD4, PIM-1 Kinase, EGFR, Tankyrase, JAK/HDAC nih.govmdpi.comnih.govnih.govEvaluate cytotoxicity and inhibition against a panel of cancer cell lines and relevant kinases.
Inflammatory Diseases Spleen Tyrosine Kinase (Syk), JAK1 nih.govacs.orgAssess anti-inflammatory activity in relevant cellular and in vivo models.
Infectious Diseases P. falciparum DHODH, 14α-demethylase (trypanocidal) nih.govnih.govScreen for broad-spectrum antimicrobial and antiparasitic activity.
Metabolic Diseases Diacylglyceride O-acyltransferase 2 (DGAT2) researchgate.netacs.orgInvestigate effects on lipid metabolism and potential for treating conditions like NASH.

Bridging Gaps in Current Understanding of this compound Pharmacology and Mechanisms

A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is currently lacking. jchemtech.com Future research should focus on in vitro and in vivo pharmacokinetic studies to determine its bioavailability, metabolic stability, and potential for drug-drug interactions. nih.gov Such studies are crucial for optimizing the compound's structure to achieve desirable drug-like properties. jchemtech.com

Furthermore, elucidating the molecular basis of its target engagement is paramount. While docking studies provide a hypothetical binding mode, experimental validation through techniques like X-ray crystallography is necessary to confirm the precise interactions. nih.gov Understanding the exact binding mode can guide further structural modifications to enhance potency and selectivity, minimizing off-target effects.

Research AreaSpecific Question to AddressMethodological Approach
Mechanism of Action What are the downstream cellular effects following target inhibition?Proteomics, Western blotting, cell cycle analysis. mdpi.com
Pharmacokinetics (ADME) What is the oral bioavailability and metabolic fate of the compound?In vitro microsomal stability assays, in vivo studies in animal models. nih.govderangedphysiology.com
Target Engagement How does the compound bind to its target protein at an atomic level?X-ray co-crystallography, advanced NMR techniques. nih.gov
Selectivity Profiling Does the compound inhibit other related kinases or proteins?Broad-panel kinase screening, receptor binding assays. nih.gov

Collaborative Research Opportunities and Translational Pathways for this compound

Advancing this compound from a promising lead compound to a clinical candidate requires a multi-disciplinary and collaborative effort. The developmental pathway for new therapeutic agents involves a complex series of stages, from initial discovery and preclinical testing to rigorous clinical trials. nih.gov Future progress will depend on establishing collaborations between academic medicinal chemists, who can synthesize novel analogues, and industrial partners with expertise in drug metabolism, pharmacokinetics (DMPK), and toxicology.

A key translational step involves moving from in vitro cell-based assays to in vivo animal models of disease. nih.gov For example, if this compound shows potent anticancer activity, collaborations with oncologists and cancer biologists will be necessary to test its efficacy in xenograft mouse models. nih.gov These studies are essential for demonstrating proof-of-concept and securing the funding and resources needed for further development.

The ultimate goal is to move the most promising candidates into human clinical trials. This represents a significant hurdle that necessitates partnerships with clinical research organizations (CROs) and pharmaceutical companies. Establishing a clear translational pathway early in the research process, which includes target validation, biomarker development, and a plan for clinical testing, will increase the probability of success. nih.gov Open science initiatives and data-sharing consortia can also accelerate progress by allowing researchers from different institutions to build upon each other's findings, fostering a more efficient and collaborative research ecosystem.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing triazolo-pyridine derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Triazolo-pyridine derivatives are typically synthesized via multi-component cascade reactions or stepwise heterocyclization. For example, describes a five-component reaction using substituted benzaldehydes and aminopyrazoles to form fused triazolo-pyridine scaffolds. Optimization involves adjusting solvent systems (e.g., pyridine or acetic acid for cyclization), temperature (reflux conditions), and catalysts (e.g., Lewis acids). Purification techniques like column chromatography or recrystallization are critical for isolating high-purity products . highlights the use of glacial acetic acid for cyclocondensation, with yield improvements achieved by controlling stoichiometry and reaction time .

Q. What spectroscopic and chromatographic methods are recommended for characterizing triazolo-pyridine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weights, while IR spectroscopy identifies functional groups like ethynyl or carbonyl moieties. For example, reports IR peaks at 1632 cm⁻¹ (C=O stretch) and 1585 cm⁻¹ (NO₂) for nitro-substituted derivatives. High-performance liquid chromatography (HPLC) ensures purity, with mobile phases optimized using acetonitrile/water gradients .

Q. What safety precautions should be taken when handling triazolo-pyridine derivatives in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) for triazolo-pyridine derivatives (e.g., 5H-[1,2,4]triazolo[2,3]pyrazolo[2,3-b]pyridine) recommend using fume hoods, nitrile gloves, and eye protection due to potential respiratory and dermal irritation. Spills should be neutralized with inert absorbents, and waste disposed via hazardous chemical protocols. Emergency procedures include immediate medical consultation and providing SDS to healthcare providers .

Advanced Research Questions

Q. How do structural modifications at the 5-position of triazolo-pyridine derivatives influence their inhibitory activity against carbonic anhydrase isoforms?

  • Methodological Answer : Substitution at the 5-position with aryl groups (e.g., N-dimethyl derivatives) significantly enhances binding affinity to human carbonic anhydrase IX (hCA IX), as shown in . Introducing electron-withdrawing groups (e.g., -CF₃) improves isoform selectivity, while p-substitution on benzenesulfonamide moieties optimizes hydrophobic interactions. Activity assays (e.g., stopped-flow CO₂ hydration) and X-ray crystallography are used to validate structure-activity relationships (SAR) .

Q. What strategies are effective in resolving contradictory bioactivity data reported for triazolo-pyridine derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or cellular models. Researchers should:

  • Standardize protocols (e.g., enzyme concentration, incubation time).
  • Validate results using orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity).
  • Perform meta-analyses comparing substituent effects, as seen in for CA inhibitors versus for antiparasitic activity .

Q. How do triazolo-pyridine salts compare in efficacy against intracellular vs. extracellular forms of Leishmania spp., and what factors influence their selectivity index?

  • Methodological Answer : reports that triazolo-pyridine salts exhibit higher selectivity indices (SI >10) against intracellular amastigotes due to enhanced macrophage penetration. Key factors include lipophilicity (logP optimization) and substituent polarity. In vitro assays using J774 macrophages infected with L. donovani demonstrate dose-dependent efficacy, with IC₅₀ values validated via flow cytometry .

Q. What are the mechanistic implications of substituent electronic effects on the reactivity and stability of triazolo-pyridine derivatives during multi-step synthesis?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) stabilize intermediates during cyclization, reducing side reactions. Conversely, electron-withdrawing groups (e.g., -NO₂) accelerate ring closure but may require protective groups for stability. Computational tools like Gaussian or ChemAxon MarvinSketch predict reaction pathways and transition states, aiding in optimizing synthetic routes .

Q. How can computational modeling and molecular docking be integrated into the design of triazolo-pyridine-based enzyme inhibitors?

  • Methodological Answer : Tools like Discovery Studio and AutoDock Vina simulate ligand-receptor interactions. For carbonic anhydrase inhibitors ( ), docking studies reveal that triazolo-pyridine derivatives with planar conformations fit the hydrophobic active site, while sulfonamide groups coordinate the catalytic zinc ion. Molecular dynamics (MD) simulations assess binding stability over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.